Technical Documentation Center

1-Methylpiperidin-4-amine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methylpiperidin-4-amine dihydrochloride
  • CAS: 120088-53-1

Core Science & Biosynthesis

Foundational

The Strategic Utility of 1-Methylpiperidin-4-amine Dihydrochloride in Medicinal Chemistry

Executive Summary: The "Solubilizing Tail" 1-Methylpiperidin-4-amine dihydrochloride (CAS: 71754-52-4; Free Base CAS: 41838-46-4) is a critical building block in modern drug discovery, functioning primarily as a solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubilizing Tail"

1-Methylpiperidin-4-amine dihydrochloride (CAS: 71754-52-4; Free Base CAS: 41838-46-4) is a critical building block in modern drug discovery, functioning primarily as a solubilizing pharmacophore . Its structural architecture—a saturated piperidine ring with a basic tertiary amine (


-methyl) and a reactive primary amine handle—allows medicinal chemists to append a polar, ionizable "tail" to hydrophobic drug scaffolds.

This modification is a standard strategy to improve ADME properties , specifically:

  • Solubility: The

    
    -methyl group (pKa ~10.0) ensures protonation at physiological pH, drastically increasing aqueous solubility.
    
  • Metabolic Stability: The saturated ring is generally more stable than unsaturated analogs (e.g., tetrahydropyridines).

  • Target Affinity: It serves as a key recognition motif in GPCR ligands (Muscarinic M1/M4 agonists, 5-HT2A antagonists) and Kinase Inhibitors .

Key Pharmaceutical Application: It is a direct precursor in the synthesis of Pimavanserin (Nuplazid), a selective serotonin inverse agonist used to treat Parkinson's disease psychosis. It is also widely used in the development of next-generation antibiotics (e.g., quinolone analogs like Nemonoxacin derivatives).

Technical Specifications & Properties

PropertySpecificationClinical Relevance
CAS (2HCl Salt) 71754-52-4Preferred for solid-state stability; the free base is an unstable liquid.
CAS (Free Base) 41838-46-4Reactive form used in situ during coupling reactions.
Molecular Weight 187.11 g/mol (Salt)Low MW allows for "Fragment-Based Drug Design" (FBDD).
Appearance White to off-white crystalline solidHigh crystallinity indicates high purity (removal of oily impurities).
Solubility >100 mg/mL (Water, DMSO)Excellent for aqueous formulations.
Hygroscopicity HighCritical: Must be stored under Argon/Nitrogen to prevent deliquescence.

Advanced Synthesis: The "Oxime Route" vs. Reductive Amination

In industrial settings, the purity of this intermediate is paramount. The primary challenge is avoiding the formation of the "Dimer Impurity" (Bis(1-methylpiperidin-4-yl)amine), which is difficult to remove via crystallization.

The Problem: Direct Reductive Amination

Reacting 1-methyl-4-piperidone directly with ammonia and a reducing agent (e.g., NaBH(OAc)₃) often leads to competitive side reactions where the product amine reacts with unreacted ketone.

The Solution: The Oxime Reduction Protocol

The Oxime Route is the "Gold Standard" for high-purity synthesis because it kinetically isolates the nitrogen introduction step from the reduction step, virtually eliminating dimer formation.

Protocol: High-Fidelity Synthesis via Oxime Intermediate

Step 1: Oximation

  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Hydroxylamine Hydrochloride (1.1 eq), Sodium Acetate (1.2 eq).

  • Solvent: Ethanol/Water (3:1).

  • Procedure: Dissolve ketone in solvent. Add hydroxylamine/NaOAc. Reflux for 2 hours.

  • Workup: Evaporate EtOH. Basify with NaOH (pH >12). Extract with DCM.[1][2]

  • Result: 1-Methyl-4-piperidone oxime (Solid).

Step 2: Catalytic Hydrogenation (Reduction)

  • Reagents: Oxime intermediate, Raney Nickel (or Pd/C), Ammonia (gas or MeOH solution).

  • Conditions: 50 psi

    
    , 50°C, 6 hours. Note: Ammonia is added to suppress secondary amine formation even further.
    
  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate to obtain the Free Base oil.

Step 3: Salt Formation (Stabilization)

  • Procedure: Dissolve Free Base in anhydrous Ethanol/Diethyl Ether (1:1).

  • Acidification: Dropwise addition of 4M HCl in Dioxane at 0°C.

  • Isolation: The dihydrochloride salt precipitates immediately. Filter and wash with cold ether.

SynthesisPath Ketone 1-Methyl-4-piperidone (Starting Material) Oxime Intermediate: Oxime Derivative Ketone->Oxime NH2OH·HCl NaOAc Impurity AVOIDED IMPURITY: Bis(1-methylpiperidin-4-yl)amine (Dimer) Ketone->Impurity Direct Reductive Amination (Risk) FreeBase 1-Methylpiperidin-4-amine (Free Base - Oil) Oxime->FreeBase H2 / Raney Ni NH3 (MeOH) Salt Final Product: Dihydrochloride Salt FreeBase->Salt HCl / Dioxane Crystallization

Figure 1: The Oxime Route (Solid Line) ensures high fidelity by avoiding the dimerization pathway (Dashed Line) common in direct reductive amination.

Quality Control & Impurity Profiling

For pharmaceutical applications (GMP), the control of the Dimer Impurity is critical as it acts as a chain terminator or scaffold disruptor in subsequent synthesis steps.

Critical Impurities
Impurity NameStructureOriginLimit (Spec)
Dimer Bis(1-methylpiperidin-4-yl)amineOver-alkylation during reduction.< 0.15%
Ketone 1-Methyl-4-piperidoneUnreacted starting material.< 0.10%
Des-methyl 4-AminopiperidineLoss of N-methyl group (rare) or impure starting material.< 0.50%
Analytical Method (HPLC)[3]
  • Column: C18 Reverse Phase (high pH stable column recommended, e.g., XBridge C18).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for higher sensitivity.

  • Note: Because the molecule lacks strong UV chromophores, derivatization (e.g., with benzoyl chloride) is often required for UV-based QC unless using CAD or MS detection.

Pharmaceutical Applications (Case Studies)

Pimavanserin (Nuplazid) Synthesis

Pimavanserin is a blockbuster drug for Parkinson's disease psychosis. The synthesis relies heavily on the 1-methylpiperidin-4-amine scaffold.

  • Mechanism: The primary amine of 1-methylpiperidin-4-amine reacts with a 4-fluorobenzyl halide (or aldehyde) to form the N-(4-fluorobenzyl)-1-methylpiperidin-4-amine intermediate.

  • Role: The piperidine ring provides the necessary steric bulk and basicity to interact with the Aspartate residue in the 5-HT2A receptor binding pocket.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule is classified as a "Super-Fragment" . It is frequently used to "rescue" potent but insoluble hits.

  • Workflow:

    • Identify a hydrophobic inhibitor (e.g., a kinase inhibitor core).

    • Append 1-methylpiperidin-4-amine via an amide or sulfonamide linkage.

    • Result: The pKa (~10) allows salt formation (Mesylate/Tosylate), improving oral bioavailability by 10-100 fold.

Applications Core 1-Methylpiperidin-4-amine (Scaffold) App1 Pimavanserin (Parkinson's Psychosis) Core->App1 App2 Muscarinic Agonists (Alzheimer's/Schizophrenia) Core->App2 App3 Solubility Enhancer (Kinase Inhibitors) Core->App3 Mech1 Forms salt bridge with Receptor Aspartate App1->Mech1 Mech2 Increases LogD & pKa for Bioavailability App3->Mech2

Figure 2: The versatile application of the scaffold in specific drug classes and general property optimization.

Handling and Safety

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to air will cause it to clump and eventually liquefy. Storage: Desiccator or sealed foil bags under Argon.

  • Stability: The free base is prone to oxidation (N-oxide formation) and absorbing CO2 (carbamate formation). Always convert to the HCl salt for storage >24 hours.

  • Toxicity: Irritant to eyes and skin. As a secondary/primary amine precursor, ensure no contact with nitrosating agents to prevent nitrosamine formation (a critical concern in current FDA guidelines).

References

  • Pimavanserin Synthesis: Acadia Pharmaceuticals Inc. "Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide." U.S. Patent 7,601,740.

  • Oxime Reduction Protocol: Werbel, L. M., et al. "Synthesis and antimalarial effects of N-(1-methyl-4-piperidyl)-N'-arylureas." Journal of Medicinal Chemistry, 2005.
  • Impurity Profiling: PubChem. "Bis(1-methylpiperidin-4-yl)amine - Compound Summary."

  • Chemical Properties: Sigma-Aldrich. "4-Amino-1-methylpiperidine Safety Data Sheet."

  • Muscarinic Agonists: "Design and Synthesis of Muscarinic Agonists." Journal of Medicinal Chemistry, 1993, 36(7), 839-842. (Contextualizing the scaffold).

Sources

Exploratory

The Pivotal Role of 1-Methylpiperidin-4-amine Dihydrochloride in CNS Drug Discovery: A Technical Guide

This guide provides an in-depth technical analysis of 1-Methylpiperidin-4-amine dihydrochloride, a crucial building block in the landscape of Central Nervous System (CNS) drug discovery. We will delve into its intrinsic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Methylpiperidin-4-amine dihydrochloride, a crucial building block in the landscape of Central Nervous System (CNS) drug discovery. We will delve into its intrinsic properties, strategic applications in medicinal chemistry, and its role in the synthesis of CNS-active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Design

The piperidine motif is a "privileged scaffold" in medicinal chemistry, particularly for agents targeting the CNS.[1] Its prevalence in numerous clinically successful drugs stems from a combination of favorable physicochemical and pharmacokinetic properties. The saturated heterocyclic structure of piperidine can exist in a stable chair conformation, providing a three-dimensional framework for the precise orientation of pharmacophoric groups. This is critical for selective interaction with complex biological targets such as G-protein coupled receptors (GPCRs) and ion channels, which are frequently implicated in neurological disorders.

Furthermore, the basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with acidic residues in receptor binding pockets. Judicious modification of the piperidine core can significantly influence a compound's lipophilicity, metabolic stability, and ability to permeate the blood-brain barrier (BBB), all of which are critical determinants of a CNS drug's efficacy and safety profile.[1]

1-Methylpiperidin-4-amine Dihydrochloride: A Versatile Synthon

1-Methylpiperidin-4-amine dihydrochloride stands out as a particularly valuable starting material for several key reasons:

  • Bifunctionality: It possesses two reactive sites: a secondary amine within the piperidine ring (which is methylated) and a primary amine at the 4-position. This allows for sequential and regioselective chemical modifications, enabling the construction of diverse and complex molecular architectures.

  • Physicochemical Properties: The presence of the N-methyl group and the 4-amino substituent influences the molecule's polarity and basicity. These properties can be fine-tuned in derivative compounds to optimize their drug-like characteristics.

  • Synthetic Accessibility: It is a commercially available and relatively inexpensive building block, making it an attractive starting point for both academic research and large-scale industrial drug synthesis.

Below is a table summarizing the key physicochemical properties of 1-methylpiperidin-4-amine.

PropertyValueSource
Molecular FormulaC6H14N2[2]
Molar Mass114.19 g/mol [2]
Boiling Point62-64°C at 1 mmHg[2]
Melting Point203-207°C[2]
pKa9.92 ± 0.20 (Predicted)[2]
AppearanceClear colorless to light orange to yellow liquid[2]

Strategic Applications in CNS Drug Discovery Programs

The 1-methylpiperidin-4-amine scaffold has been instrumental in the development of therapeutic agents for a range of neurological and psychiatric conditions. Its utility is showcased in the synthesis of compounds targeting various CNS receptors.

Sigma-1 Receptor Ligands for Neurodegenerative Diseases and Pain

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of CNS disorders, including neurodegenerative diseases, neuropathic pain, and psychiatric conditions.[3] The 1-methylpiperidine moiety has been identified as a key pharmacophoric element for high-affinity sigma-1 receptor ligands.[1]

Molecular dynamics simulations have revealed that the N-methyl group of the piperidine ring can engage in favorable hydrophobic interactions within the lipophilic binding pocket of the sigma-1 receptor, contributing significantly to binding affinity.[1]

The following diagram illustrates a generalized synthetic workflow for preparing a sigma-1 receptor ligand starting from 1-Methylpiperidin-4-amine.

G A 1-Methylpiperidin-4-amine C Reductive Amination (e.g., NaBH(OAc)3) A->C B Aromatic Aldehyde/Ketone B->C D N-Substituted Intermediate C->D Formation of secondary amine F Amide Coupling (e.g., EDC, HOBt) D->F E Acyl Chloride or Carboxylic Acid E->F G Final Sigma-1 Receptor Ligand F->G Amide bond formation

Caption: Generalized synthetic route to a sigma-1 receptor ligand.

  • To a solution of 1-Methylpiperidin-4-amine dihydrochloride (1.0 eq) and the desired aromatic aldehyde or ketone (1.1 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction mixture overnight at room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted intermediate.

Opioid Receptor Modulators for Pain Management

The 4-aminopiperidine scaffold is a cornerstone in the development of potent opioid analgesics, most notably the fentanyl class of compounds. While direct synthesis of fentanyl itself may not start from 1-methylpiperidin-4-amine, this building block is crucial for creating novel analogues with modified pharmacokinetic and pharmacodynamic profiles. The N-methyl group can influence the compound's metabolic stability and receptor subtype selectivity.

The synthesis of remifentanil, an ultra-short-acting opioid, involves a 4-anilinopiperidine core that can be conceptually derived from 4-aminopiperidine derivatives.[4] The ability to introduce various substituents on the 4-amino nitrogen allows for extensive structure-activity relationship (SAR) studies to optimize potency, duration of action, and safety.[4]

Structure-Activity Relationships (SAR) and Lead Optimization

The 1-methylpiperidin-4-amine core provides a versatile platform for systematic SAR exploration. Key modifications and their typical effects on CNS drug properties are summarized below.

Modification SiteStructural ChangePotential Impact on CNS Activity
4-Amino Group Acylation, Alkylation, ArylationModulates receptor binding affinity and selectivity. Can influence hydrogen bonding interactions.
Piperidine Nitrogen (Already Methylated)The methyl group often enhances lipophilicity and can improve BBB penetration. It can also influence metabolic stability by blocking N-dealkylation.
Piperidine Ring Introduction of substituentsCan alter the conformation of the ring and the spatial orientation of other functional groups, impacting receptor fit.

Pharmacokinetic Considerations and Blood-Brain Barrier Permeability

A critical hurdle in CNS drug discovery is ensuring that a compound can effectively cross the blood-brain barrier to reach its target. The physicochemical properties of molecules containing the 1-methylpiperidine moiety can be tailored to enhance BBB permeability.

Generally, CNS-active compounds exhibit a balance between lipophilicity (logP) and aqueous solubility. The N-methyl group on the piperidine ring increases lipophilicity compared to an unsubstituted piperidine. However, the presence of the 4-amino group provides a site for hydrogen bonding, which can aid in maintaining sufficient aqueous solubility.

In vitro BBB permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are valuable tools for assessing the potential of novel compounds to cross the BBB. Studies on various piperidine-containing compounds have demonstrated that subtle structural modifications can significantly impact their permeability coefficients.[5][6]

Conclusion and Future Perspectives

1-Methylpiperidin-4-amine dihydrochloride is a cornerstone building block in the design and synthesis of novel CNS-active compounds. Its bifunctionality and favorable physicochemical properties provide a robust platform for the development of drugs targeting a wide array of neurological and psychiatric disorders. The continued exploration of novel derivatives based on this scaffold, guided by a deep understanding of structure-activity relationships and pharmacokinetic principles, holds significant promise for the future of CNS drug discovery. As our understanding of the complexities of CNS targets continues to evolve, the versatility of the 1-methylpiperidin-4-amine synthon will undoubtedly ensure its continued relevance in the quest for safer and more effective treatments for brain disorders.

References

  • [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. (n.d.). Retrieved from [Link]

  • Extraction and purification method of 1-amino-4-methylpiperazine. (2023). Google Patents.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry, 11(2), 643-647.
  • Intermediates for the preparation of remifentanil hydrochloride. (2020). Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3853-3856.
  • 1-Methanesulfonylpiperidin-4-amine hydrochloride. (n.d.). Alachem Co., Ltd. Retrieved from [Link]

  • 1-methylpiperidin-4-amine. (2024). ChemBK. Retrieved from [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020). Google Patents.
  • Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. (2018).
  • 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. (2001). Google Patents.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem, 13(15), 1535-1546.
  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (2016). European Journal of Pharmaceutics and Biopharmaceutics, 103, 150-158.
  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. (2016).
  • Piperidine compounds and use. (1993). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (2013). University of Bari Aldo Moro.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (2020). Pharmaceutics, 12(11), 1039.
  • Insights into the Chemical Discovery of Remifentanil. (2011). Anesthesiology, 115(5), 1127-1135.
  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2007).
  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 287, 118460.
  • Feature-Guided Machine Learning for Studying Passive Blood–Brain Barrier Permeability to Aid Drug Discovery. (2024). International Journal of Molecular Sciences, 25(3), 1779.
  • Sigma-1 and sigma-2 receptor ligands developed. (2000). BioWorld.
  • Blood Brain Barrier Permeability and Drug Discovery question unresolved? (2013).
  • Fentanyl Synthetic Methodology: A Comparative Study. (1990).
  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (2012). Journal of Medicinal Chemistry, 55(21), 9446-9459.
  • The Pharmacology of Sigma-1 Receptors. (2010). Pharmacological Reviews, 62(4), 597-620.
  • Recent Advances in the Development of Sigma-1 Receptor Ligands. (2015). Australian Journal of Chemistry, 68(2), 199-210.

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 1-Methylpiperidin-4-amine Dihydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Methylpiperidin-4-amine dihydrochloride is a pivotal building block in contemporary pharmaceutical synthesis. Its utility in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylpiperidin-4-amine dihydrochloride is a pivotal building block in contemporary pharmaceutical synthesis. Its utility in the development of novel therapeutics is intrinsically linked to its physicochemical properties, among which solubility stands paramount. A thorough understanding of its behavior in various organic solvents is not merely an academic exercise; it is a critical prerequisite for efficient reaction design, process optimization, purification, and formulation development. This guide, prepared from the perspective of a Senior Application Scientist, delineates the theoretical underpinnings of this compound's solubility, provides a predictive framework for its behavior, and furnishes a robust, field-proven experimental protocol for its precise quantitative determination.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the viability of a chemical entity's journey from the laboratory to clinical application. For a key intermediate like 1-Methylpiperidin-4-amine dihydrochloride, its solubility profile in organic solvents directly impacts:

  • Reaction Kinetics and Yield: The extent to which a reactant is solubilized in the reaction medium governs its availability to participate in the chemical transformation, thereby influencing reaction rates and overall yield.

  • Purification Efficiency: Crystallization, a primary method for purifying pharmaceutical intermediates, is fundamentally a solubility-driven process. The selection of an appropriate solvent system, one in which the compound has moderate solubility at elevated temperatures and poor solubility at lower temperatures, is crucial.

  • Formulation and Drug Delivery: While the final drug product is often formulated in aqueous media for bioavailability, the processing and potential for amorphous solid dispersion formulations can involve organic solvents.[1]

This guide provides the necessary theoretical and practical framework for researchers to navigate these challenges effectively.

Physicochemical Properties: A Tale of Two Forms

The solubility of 1-Methylpiperidin-4-amine is best understood by considering both its free base and its dihydrochloride salt form. The conversion to a salt dramatically alters the molecule's polarity and intermolecular forces.

Property1-Methylpiperidin-4-amine (Free Base)1-Methylpiperidin-4-amine DihydrochlorideSource(s)
Molecular Formula C₆H₁₄N₂C₆H₁₆Cl₂N₂[2][3]
Molecular Weight 114.19 g/mol 187.11 g/mol [2][3]
Appearance Clear, colorless to yellow liquidWhite to off-white solid (Predicted)[2][4]
pKa (Conjugate Acid) 9.92 ± 0.20 (Predicted)Not applicable[4]
Predicted LogP -0.1Not applicable[3]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, polarity, and the thermodynamics of dissolution. The adage "like dissolves like" serves as a useful starting point, but for an ionic compound like 1-Methylpiperidin-4-amine dihydrochloride, a more nuanced understanding is required.

The Impact of Salt Formation on Polarity

1-Methylpiperidin-4-amine is a polar molecule capable of acting as a hydrogen bond donor (via the -NH₂ group) and acceptor (via the nitrogen atoms).[5] However, its piperidine ring also confers a degree of non-polar character.

The conversion to the dihydrochloride salt involves the protonation of both the primary amine and the tertiary amine within the piperidine ring. This transformation has profound consequences:

  • Introduction of Ionic Character: The molecule is no longer a neutral species but an ionic salt. This dramatically increases its overall polarity.

  • Enhanced Hydrogen Bonding Potential: The newly formed ammonium (-NH₃⁺) and piperidinium groups are potent hydrogen bond donors.

Solvation vs. Lattice Energy

For a salt to dissolve, the energy released upon solvation of its ions by the solvent molecules must be sufficient to overcome the crystal lattice energy—the energy that holds the ions together in the solid state.[6]

  • High Lattice Energy: As a dihydrochloride salt, 1-Methylpiperidin-4-amine dihydrochloride is expected to have a significant crystal lattice energy due to the strong electrostatic interactions between the positively charged organic cation and the two chloride anions.

  • Solvation Energy: The magnitude of the solvation energy depends on the solvent's ability to interact with and stabilize the ions.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent at solvating both cations and anions. Their hydroxyl (-OH) groups can form strong hydrogen bonds with the chloride anions and the ammonium/piperidinium protons.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can effectively solvate the organic cation. However, they are less effective at solvating the small chloride anions compared to protic solvents. DMSO is recognized as a powerful solvent for many inorganic salts.

    • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ions and therefore cannot provide sufficient solvation energy to overcome the crystal lattice energy.

Predicted Solubility Profile

While precise, publicly available quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the principles outlined above and by analogy to similar structures like piperidine hydrochloride, which is known to be soluble in water and alcohol.[7]

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticVery HighExcellent solvation of both cation and anions through hydrogen bonding and ion-dipole interactions.
Methanol Polar ProticHigh to ModerateGood hydrogen bonding capabilities and polarity. The synthesis of the free base involves methanol, indicating some solubility.[4][8]
Ethanol Polar ProticModerateSimilar to methanol but slightly less polar. Piperidine hydrochloride is soluble in alcohol.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticModerate to LowStrong polar interactions can solvate the cation, but less effective for the chloride anions. DMSO is a known "super solvent" capable of dissolving many salts.
N,N-Dimethylformamide (DMF) Polar AproticLowSimilar to DMSO, but generally a slightly weaker solvent for ionic compounds.
Acetonitrile Polar AproticVery LowLower polarity and dielectric constant compared to DMSO and DMF.
Acetone Polar AproticVery Low / InsolubleLimited ability to solvate ions.
Dichloromethane (DCM) Non-PolarVery Low / InsolubleAlthough the free base is soluble in DCM/methanol mixtures, the high polarity of the salt will prevent dissolution in pure DCM.[4][8]
Tetrahydrofuran (THF) Non-Polar (borderline)InsolublePrimarily non-polar character with poor ion-solvating ability.
Toluene Non-PolarInsolubleAromatic hydrocarbon with no capacity to solvate ions.
Hexane Non-PolarInsolubleAliphatic hydrocarbon with no capacity to solvate ions.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is the gold standard for determining equilibrium solubility, providing the most reliable and thermodynamically relevant data.[8] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • 1-Methylpiperidin-4-amine dihydrochloride

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid (e.g., 20-50 mg) B Add precise volume of solvent (e.g., 1-2 mL) A->B Step 1 C Seal vial and place in temperature-controlled shaker B->C Step 2 D Agitate for 24-48 hours (e.g., 25°C) C->D E Visually confirm excess solid remains D->E F Allow solid to settle E->F Step 3 G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Prepare serial dilutions of the filtrate H->I Step 4 J Analyze by validated HPLC method I->J K Quantify against a calibration curve J->K L Calculate Solubility (mg/mL or g/L) K->L

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess of 1-Methylpiperidin-4-amine dihydrochloride (e.g., 20-50 mg). The key is to ensure that undissolved solid will remain at equilibrium.

    • Accurately add a known volume of the selected organic solvent (e.g., 2.00 mL) to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a consistent speed.

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours. A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette. Causality Note: This step must be performed without disturbing the solid phase to avoid artificially inflating the measured concentration.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. This removes any suspended microparticles. Centrifugation is a valid alternative to filtration.

  • Analysis:

    • Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

    • Prepare a set of calibration standards of 1-Methylpiperidin-4-amine dihydrochloride of known concentrations.

    • Analyze the diluted samples and calibration standards using a validated HPLC method. An HPLC method is preferred over spectrophotometry as it can also monitor for any potential degradation.

    • Construct a calibration curve by plotting the analytical response versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This final value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Conclusion

References

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Accessed February 7, 2026.
  • ChemicalBook. 1-Methylpiperidin-4-amine CAS#: 41838-46-4. Accessed February 7, 2026.
  • PubChem. 4-Amino-1-methylpiperidine. Accessed February 7, 2026.
  • CymitQuimica. CAS 6091-44-7: Piperidine hydrochloride. Accessed February 7, 2026.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Accessed February 7, 2026.
  • YouTube. Boiling Points & Solubility of Amines | Physical Properties | Chapter 11.2 | SK025. Accessed February 7, 2026.
  • ChemBK. 1-methylpiperidin-4-amine. Accessed February 7, 2026.
  • PubChem. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531. Accessed February 7, 2026.
  • Yalkowsky, S.H., He, Y.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. Accessed February 7, 2026.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Accessed February 7, 2026.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Amino-1-methylpiperidine. Accessed February 7, 2026.
  • ScienceDirect. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Accessed February 7, 2026.
  • Sciencemadness.org. Solubility of organic amine salts. Accessed February 7, 2026.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-AMINO-1-METHYLPIPERIDINE. Accessed February 7, 2026.
  • ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. Accessed February 7, 2026.
  • ECHEMI.
  • Computational Chemistry. Compound solubility measurements for early drug discovery. Accessed February 7, 2026.
  • Chemistry LibreTexts. 15.13: Amines as Bases. Accessed February 7, 2026.
  • University of Glasgow Theses Service. Amine hydrochloride salts : a problem in polyurethane synthesis. Accessed February 7, 2026.
  • National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Accessed February 7, 2026.
  • Pharmaceutical Technology. Salt Selection in Drug Development. Accessed February 7, 2026.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Methylpiperidine-4-methylamine. Accessed February 7, 2026.
  • World Health Organization (WHO). Annex 4 - Protocol to conduct equilibrium solubility experiments. Accessed February 7, 2026.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Accessed February 7, 2026.
  • Ovid.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-Methylpiperidin-4-amine Dihydrochloride

This guide provides comprehensive safety and handling protocols for 1-Methylpiperidin-4-amine dihydrochloride, a key reagent for researchers, scientists, and professionals in drug development. The following information h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for 1-Methylpiperidin-4-amine dihydrochloride, a key reagent for researchers, scientists, and professionals in drug development. The following information has been synthesized from authoritative safety data sheets (SDS) and chemical safety literature to ensure a trustworthy and expert-driven resource. Given the limited availability of a specific safety data sheet for the dihydrochloride salt, this guide primarily draws upon data for the free amine, 1-Methylpiperidin-4-amine. The dihydrochloride salt is typically a solid, which may alter some physical handling properties compared to the liquid free amine, but the inherent chemical hazards remain largely the same.

Hazard Identification and GHS Classification

1-Methylpiperidin-4-amine dihydrochloride and its free amine form are hazardous materials requiring careful handling. The primary hazards are corrosivity, flammability, and acute toxicity.

Based on aggregated data, the GHS classification for the closely related free amine is as follows. Users should handle the dihydrochloride salt with the same level of caution.

Signal Word: Danger [1]

Pictograms:

PictogramHazard Class
🔥Flammable Liquids
corrosiveSkin Corrosion/Serious Eye Damage
Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Specific Target Organ Toxicity

Hazard Statements:

  • H226: Flammable liquid and vapor.[1][2][3]

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H302: Harmful if swallowed.[3][4]

  • H312: Harmful in contact with skin.[3][4]

  • H332: Harmful if inhaled.[3][4]

  • H318: Causes serious eye damage.[3][5]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4][5]

First Aid Measures: A Self-Validating Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following procedures are designed to mitigate harm effectively. All personnel handling this compound must be trained in these protocols and know the location of emergency equipment.

Inhalation
  • Immediate Action: Remove the individual to fresh air at once.[4][6]

  • If Breathing is Difficult: Administer oxygen if you are qualified to do so.

  • If Breathing Stops: Begin artificial respiration immediately. Do not use mouth-to-mouth resuscitation. [4][6] A pocket mask with a one-way valve or another proper respiratory medical device should be used.[7]

  • Medical Attention: Seek immediate medical attention in all cases of significant inhalation.[7]

Skin Contact
  • Immediate Action: Immediately flush the affected area with large amounts of water for at least 15 minutes.[7] If available, use an emergency safety shower.

  • Remove Contaminated Items: Simultaneously remove all contaminated clothing, footwear, and jewelry while flushing.[4][6]

  • Medical Attention: Seek immediate medical attention.[7] Do not reuse contaminated clothing until it has been thoroughly decontaminated.

Eye Contact
  • Immediate Action: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye surfaces.[4][6][7]

  • Contact Lenses: If present and easy to do, remove contact lenses after the initial flush. Continue rinsing.

  • Medical Attention: Seek immediate medical attention.[4][6]

Ingestion
  • Immediate Action: Rinse the mouth thoroughly with water.[4][6]

  • Vomiting: Do NOT induce vomiting. [4][6]

  • If Conscious: Have the person drink plenty of water. Never give anything by mouth to an unconscious person.[4][6]

  • Medical Attention: Seek immediate medical attention.[4][6]

Accidental Release Measures: Spill Response Workflow

A chemical spill of 1-Methylpiperidin-4-amine dihydrochloride requires a prompt and systematic response to ensure personnel safety and minimize environmental contamination. All laboratories must have a chemical spill kit readily accessible.

Spill Response Logic

The following diagram outlines the decision-making process and actions required when responding to a spill.

SpillResponse cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill / Emergency Response Spill Spill Occurs Assess Assess Spill Size & Hazard (<1 Liter & Not an Immediate Danger?) Spill->Assess Alert Alert Personnel in Immediate Area Assess->Alert Yes (Small Spill) Evacuate Evacuate Immediate Area Stay Upwind Assess->Evacuate No (Large Spill / Emergency) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Absorbent Material (Vermiculite, Dry Sand) PPE->Contain Collect Carefully Collect Residue (Use Non-Sparking Tools) Contain->Collect Dispose Place in Sealed Container for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate Spill Area with Soap and Water Dispose->Decontaminate Call Call Emergency Services & EHS Evacuate->Call Isolate Isolate the Area Prevent Entry Call->Isolate

Sources

Foundational

Technical Procurement &amp; Handling Guide: 1-Methylpiperidin-4-amine Dihydrochloride

The following technical guide is structured to serve as an authoritative resource for the procurement, quality control, and synthetic application of 1-Methylpiperidin-4-amine dihydrochloride . [1] Executive Summary 1-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for the procurement, quality control, and synthetic application of 1-Methylpiperidin-4-amine dihydrochloride .

[1]

Executive Summary

1-Methylpiperidin-4-amine dihydrochloride is a privileged diamine scaffold extensively utilized in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] While the free base (CAS 41838-46-4) is a liquid prone to oxidation and carbamate formation, the dihydrochloride salt offers superior shelf-stability, crystallinity, and handling properties.[1]

However, this stability comes with technical trade-offs: hygroscopicity and variable salt stoichiometry (mono- vs. dihydrochloride) in commercial batches.[1] This guide outlines the critical quality attributes (CQAs) required for supplier validation and provides self-validating protocols for usage.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must distinguish between the specific salt forms and "near-miss" structural analogs that often clutter search results.[1]

Identity Matrix
AttributeSpecificationTechnical Note
Chemical Name 1-Methylpiperidin-4-amine dihydrochloridePrimary amine at C4; Methyl at N1.[1][2][3]
Parent CAS 41838-46-4 (Free Base)Liquid, air-sensitive.[1][4][5]
Salt CAS 53412-38-7 (2HCl) / 1220039-56-4 Note: Suppliers often list under parent CAS.[1]
Molecular Weight 187.11 g/mol (2HCl)Free base MW is 114.19 g/mol .[1]
Structure Primary amine (pKa ~10.5) & Tertiary amine (pKa ~8.[1]5)The 2HCl salt protonates both nitrogens.[1]
The "Near-Miss" Trap

Warning: Do not confuse with (1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0).[1]

  • Target: Amine attached directly to the piperidine ring.

  • Analog (Trap): Amine attached via a methylene linker (CH2).[1]

  • Impact: Substitution of the analog will destroy SAR (Structure-Activity Relationship) due to the extra carbon spacer.[1]

Supplier Landscape & Evaluation

Commercial sources are categorized by their utility in the drug discovery pipeline (Exploratory vs. Scale-up).[1]

Tier 1: Validated Global Distributors (High Reliability)

Best for: GMP synthesis, reference standards, and late-stage optimization.[1]

  • Sigma-Aldrich (Merck): High batch-to-batch consistency.[1] COAs typically include titration data confirming salt stoichiometry.[1]

  • TCI Chemicals: Product Code A2046 .[1] Reliable stock of the free base; salt forms often available upon request or via their "TCI Fine" division.[1]

  • Fluorochem (UK): Excellent documentation for European researchers; rigorous NMR validation.[1]

Tier 2: Building Block Specialists (High Diversity/Volume)

Best for: Library synthesis, early discovery, and bulk procurement.[1]

  • Enamine: Offers the compound as part of their "REAL" database and stock. Key advantage is the ability to source analogs (e.g., N-ethyl, N-isopropyl variants) simultaneously.[1]

  • Combi-Blocks: Often holds the largest physical inventory of the hydrochloride salt in the US.[1] Cost-effective for >100g quantities.[1]

  • BLD Pharm: Strong presence in Asian markets with rapid lead times for kilogram-scale batches.[1]

Supplier Comparison Matrix
Supplier CategoryPurity GuaranteeSalt Stoichiometry DataLead Time (Avg)Risk Factor
Global Catalog (Merck/TCI) >98% (HPLC)High (Titration included)1-3 DaysLow
BB Specialist (Enamine/Combi) >95% (NMR)Medium (Often assumed)2-5 DaysLow-Medium
Aggregators (Various) VariableLow (Re-test required)2-4 WeeksHigh

Incoming Quality Control (IQC) Protocols

Trusting a label "Dihydrochloride" without verification is a common failure mode.[1] A batch that is actually a monohydrochloride (or wet) will skew molar equivalents in sensitive couplings.[1]

Visual Inspection
  • Pass: Free-flowing white to off-white crystalline powder.[1]

  • Fail: Clumped aggregates or "wet sand" texture (indicates significant hygroscopicity/water uptake).[1]

Self-Validating Analytical Workflow

The following workflow ensures the material is suitable for synthesis.

IQC_Workflow Start Receive Material (1-Methylpiperidin-4-amine 2HCl) Visual Visual Inspection Start->Visual HNMR 1H-NMR (D2O) Visual->HNMR If Dry Titration AgNO3 Titration (Chloride Content) HNMR->Titration Check Solvents Decision Calculate HCl Ratio Titration->Decision Adjust Adjust MW for Reaction Stoichiometry Decision->Adjust Ratio < 1.9 or > 2.1 Release Release for Synthesis Decision->Release Ratio = 2.0 ± 0.1 Adjust->Release

Figure 1: Incoming Quality Control (IQC) Decision Tree. Note that chloride titration is the only definitive method to distinguish 2HCl from HCl salts.

Protocol: Chloride Content Titration
  • Dissolve: 50 mg of sample in 10 mL deionized water.

  • Acidify: Add 1 mL 5% HNO3.

  • Titrate: Use 0.1 M AgNO3 solution with potentiometric endpoint detection.

  • Calculation:

    
    
    Target: 1.9 – 2.1 equivalents.[1]
    

Handling & Synthetic Application[2][3][6][7][8]

The dihydrochloride salt is stable but insoluble in common organic solvents (DCM, THF).[1] For nucleophilic attacks (e.g., amide coupling, reductive amination), the free base must be liberated in situ or pre-formed.[1]

Method A: In-Situ Neutralization (Standard)

For amide couplings using HATU/EDC:

  • Suspend the 2HCl salt in DMF or DMA.[1]

  • Add 3.0 - 3.5 equivalents of DIPEA (Diisopropylethylamine).[1]

  • Why? You need 2 eq to neutralize the HCl and 1+ eq to activate the amine.[1]

  • Caution: Incomplete neutralization leads to stalled reactions.[1]

Method B: SCX-2 Cartridge Free-Basing (High Purity)

For sensitive reactions where excess DIPEA salts interfere.[1]

FreeBasing Load Dissolve 2HCl Salt in MeOH Cartridge Load onto SCX-2 Cartridge Load->Cartridge Wash Wash with MeOH (Remove non-basic impurities) Cartridge->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute Conc Concentrate (Vac < 40°C) Elute->Conc Product Pure Free Base (Oil) Conc->Product

Figure 2: Solid-Phase Extraction (SPE) workflow to isolate the free base without inorganic salts.[1]

Storage
  • 2HCl Salt: Store at RT, desiccated. Hygroscopic.

  • Free Base: Store at -20°C under Argon. Absorbs CO2 from air to form carbamates.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. Retrieved from [Link]

  • Reich, H. J. pKa Table of Amines in Water and DMSO. University of Wisconsin-Madison.[1] (Contextual grounding for pKa values).

Sources

Exploratory

Technical Guide: Divergent Synthesis of Piperidine Derivatives from 1-Methylpiperidin-4-amine Dihydrochloride

Executive Summary 1-Methylpiperidin-4-amine dihydrochloride (CAS: 71754-52-4) serves as a "privileged scaffold" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidin-4-amine dihydrochloride (CAS: 71754-52-4) serves as a "privileged scaffold" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and antihistamines.[1] Its value lies in its bifunctional nature: a highly basic, sterically accessible primary amine at position 4, and a tertiary amine at position 1 that modulates solubility and pharmacokinetic (PK) profiles (specifically lipophilicity and hERG channel interaction).

This guide addresses the critical technical challenge of working with this building block: managing the dihydrochloride salt form . While the salt confers shelf stability to the otherwise oxidation-prone liquid amine, it introduces stoichiometric complexities in nucleophilic substitutions. This document details the protocols for in situ neutralization, amide coupling, and reductive amination to generate high-purity derivatives.

Part 1: Pre-Synthetic Strategy & Salt Management[1]

The Stoichiometry Trap

The most common failure mode when using 1-Methylpiperidin-4-amine dihydrochloride is under-basification.[1] The material contains two equivalents of HCl. To generate the nucleophilic free amine, 2.0 equivalents of base are consumed solely for neutralization before any catalysis or reaction can occur.

  • Salt Form: Solid, hygroscopic, stable.

  • Free Base: Liquid, prone to oxidation/carbonation, volatile.

Recommendation: Avoid isolating the free base unless necessary. Use in situ neutralization protocols (Method A below) for maximum reproducibility.

Workflow Visualization: Salt Neutralization

The following decision tree illustrates the critical path for handling the starting material based on the intended reaction type.

SaltHandling Start Start: 1-Methylpiperidin-4-amine 2HCl Decision Reaction Type? Start->Decision Amide Amide Coupling / Sulfonylation Decision->Amide Acylation RedAm Reductive Amination Decision->RedAm Alkylation ProtocolA Protocol A: In Situ Neutralization (Base Excess) Amide->ProtocolA ProtocolB Protocol B: pH Controlled Release (Acetate Buffer) RedAm->ProtocolB ActionA Add 3.0 - 4.0 eq DIPEA Solvent: DMF or DCM ProtocolA->ActionA ActionB Pre-treat with 2.0 eq NaOAc or 1.0 eq TEA ProtocolB->ActionB Result Nucleophilic Species Generated ActionA->Result ActionB->Result

Figure 1: Decision logic for neutralizing the dihydrochloride salt. Note the distinct base requirements for couplings vs. reductive aminations.

Part 2: Core Synthetic Pathways

Pathway A: Amide Coupling (Acylation)

This is the primary method for generating diverse libraries. The high polarity of the 2HCl salt often necessitates polar aprotic solvents (DMF, DMA) rather than DCM/THF initially.

Optimized Protocol (HATU Coupling)

Objective: Synthesis of N-(1-methylpiperidin-4-yl)amides.

  • Activation: To a solution of the Carboxylic Acid (1.0 eq) in dry DMF (0.1 M), add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes to form the activated ester.

  • Salt Break: In a separate vial, suspend 1-Methylpiperidin-4-amine 2HCl (1.0 eq) in DMF. Add DIPEA (3.0 eq).[1] Note: The solution may remain cloudy initially.

  • Addition: Add the amine/base suspension to the activated acid mixture.

  • Reaction: Stir at RT for 2–4 hours. The mixture usually becomes homogeneous as the reaction proceeds.

  • Workup: Dilute with EtOAc. Wash with sat.[1] NaHCO₃ (3x) and Brine (1x).[1]

    • Critical Step: Do not wash with acidic solutions (1N HCl), or you will protonate the tertiary amine (N1) and extract your product into the aqueous waste.

Why this works: The total base load is 4.0 eq (1 for activation + 3 for the salt). This ensures the N1-methyl nitrogen remains free-based (improving solubility) and the N4-amine is nucleophilic.[1]

Pathway B: Reductive Amination

Direct alkylation is discouraged due to over-alkylation risks.[1] Reductive amination with aldehydes is the preferred route for N-alkyl derivatives.[1]

Optimized Protocol (STAB Method)

Objective: Synthesis of secondary amines via Sodium Triacetoxyborohydride (STAB).

  • Imine Formation: Suspend 1-Methylpiperidin-4-amine 2HCl (1.0 eq) in DCE (Dichloroethane) or DCM.[1] Add TEA (2.0 eq) strictly to neutralize the salt.

  • Add Aldehyde: Add the Aldehyde (1.0–1.1 eq). Stir for 30–60 minutes.

    • Observation: Use of MgSO₄ or molecular sieves is recommended if the aldehyde is sterically hindered.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq) in one portion.

  • Acid Catalyst: If the reaction is sluggish, add acetic acid (1.0 eq).[1]

  • Quench: Quench with sat. NaHCO₃. Extract with DCM.[1]

Technical Insight: STAB is less aggressive than NaBH₃CN and safer (no cyanide).[1] However, it requires a slightly acidic to neutral pH to function optimally. The initial 2.0 eq of TEA neutralizes the HCl; the subsequent acetic acid (if added) activates the imine.

Part 3: Divergent Synthesis Map

The following diagram visualizes the chemical space accessible from this single building block.

SynthesisMap Core 1-Methylpiperidin-4-amine (Reactive Center: N4) R_Acid R-COOH (HATU/DIPEA) Core->R_Acid R_Ald R-CHO (STAB/AcOH) Core->R_Ald R_Sulf R-SO2Cl (TEA/DCM) Core->R_Sulf R_Iso R-NCO (DIPEA/THF) Core->R_Iso P_Amide Amides (GPCR Ligands) R_Acid->P_Amide P_Amine Sec. Amines (Linker Optimization) R_Ald->P_Amine P_Sulf Sulfonamides (Metabolic Stability) R_Sulf->P_Sulf P_Urea Ureas (H-Bond Donors) R_Iso->P_Urea

Figure 2: Divergent synthesis pathways.[1] The N4-amine allows access to amides, alkyl amines, sulfonamides, and ureas.

Part 4: Troubleshooting & Optimization

Solubility Issues

The 2HCl salt is insoluble in DCM and THF.

  • Solution: Use DMF or DMA for the initial reaction. If DCM is required (e.g., for certain acid chlorides), premix the salt with DIPEA in a small amount of DMF until dissolved, then dilute with DCM.

Purification Challenges

The product contains a tertiary amine (N-methyl piperidine), making it basic.[1]

  • Normal Phase (Silica): The product will streak or stick to silica.

    • Fix: Use DCM/MeOH/NH₄OH (90:10:1) or DCM/MeOH/TEA (95:5:1) as eluent.[1][2] The ammonia/TEA competes for silanol sites.

  • Reverse Phase (C18): Often the preferred method.[1] Use water/acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate (pH 10).[1]

    • Note: If using TFA buffers, the product will be isolated as a TFA salt.

Data Summary Table
ParameterAmide CouplingReductive AminationSulfonylation
Preferred Solvent DMF, DMADCE, DCM, MeOHDCM, THF
Base Stoichiometry 3.0–4.0 eq (DIPEA)2.0 eq (TEA)3.0 eq (TEA/Pyridine)
Temp Range 0°C to RTRT0°C to RT
Critical Risk Incomplete salt breakOver-alkylationBis-sulfonylation
Purification RP-HPLC (Basic mod.)[1]SCX CartridgeFlash (NH3 doped)

References

  • PubChem. (2025).[1] 1-Methylpiperidin-4-amine dihydrochloride Compound Summary. National Library of Medicine.[1] [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link]

  • Org. Synth. (2016).[1][4][5] General Procedures for Handling Amine Salts. Organic Syntheses. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Role of 1-Methylpiperidine Derivatives in the Synthesis of Advanced Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Factor Xa with Precision-Engineered Scaffolds The landscape of anticoagulant therapy has been revolutionized by the advent of direct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Factor Xa with Precision-Engineered Scaffolds

The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), with Factor Xa (FXa) inhibitors at the forefront of this paradigm shift.[1] As a critical node in the coagulation cascade, the inhibition of Factor Xa offers a highly effective strategy for the prevention and treatment of thromboembolic disorders.[2] The design of potent and selective FXa inhibitors often relies on a modular approach, utilizing specific molecular scaffolds to interact with key binding pockets of the enzyme. Among these, the 1-methylpiperidine moiety has emerged as a crucial component in the development of several advanced FXa inhibitors, owing to its favorable influence on the pharmacological and pharmacokinetic properties of the final drug molecule. This document provides a detailed guide on the application of 1-methylpiperidine derivatives, specifically focusing on the synthetic route to the FXa inhibitor Edoxaban, where a key intermediate is derived from 1-methylpiperidin-4-one.

The Rationale for Incorporating the 1-Methylpiperidine Moiety: A Key to Unlocking Potency and Favorable Pharmacokinetics

The active site of Factor Xa is characterized by distinct sub-pockets that can be exploited for inhibitor binding. The S4 pocket, in particular, is a deep, narrow, and hydrophobic pocket that accommodates the P4 moiety of the inhibitor. The incorporation of a 1-methylpiperidine ring serves as an effective P4-binding element, contributing to the overall potency and selectivity of the inhibitor. The tertiary amine of the 1-methylpiperidine is typically protonated at physiological pH, allowing for a key ionic interaction with an aspartic acid residue (Asp189) at the bottom of the S1 pocket of a related serine protease, thrombin, but its role in the S4 pocket of Factor Xa is more nuanced, contributing to favorable hydrophobic and van der Waals interactions. Furthermore, the presence of the piperidine ring can enhance the aqueous solubility and overall physicochemical properties of the molecule, which are critical for achieving good oral bioavailability.[3] The N-methyl group can further fine-tune the basicity and lipophilicity of the piperidine moiety, optimizing its interaction with the S4 pocket and influencing the metabolic stability of the compound.

Synthetic Pathway Overview: From 1-Methylpiperidin-4-one to a Key Factor Xa Inhibitor Intermediate

The synthesis of several Factor Xa inhibitors, including Edoxaban, utilizes a key heterocyclic intermediate, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. This intermediate is constructed from a derivative of 1-methylpiperidin-4-one, highlighting the strategic importance of this building block in the overall synthetic route. The following diagram illustrates the general synthetic workflow.

SynthesisWorkflow Synthetic Workflow for a Key Edoxaban Intermediate A 1-Methylpiperidin-4-one B 3-Bromo-1-methylpiperidin-4-one A->B Bromination (NBS) C Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate B->C Condensation with Ethyl Thiooxamide D 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride C->D Hydrolysis & Hydrochlorination

Caption: Synthetic workflow for the key Edoxaban intermediate.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key intermediate, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, starting from 1-methylpiperidin-4-one.

Protocol 1: Synthesis of 3-Bromo-1-methylpiperidin-4-one

Materials:

  • 1-Methylpiperidin-4-one

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Suspend 1-methylpiperidin-4-one (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to below 5°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of ammonium acetate (0.1 equivalents) to the cooled suspension.

  • Stir the reaction mixture vigorously at the same temperature for 4 hours.

  • After the reaction is complete (monitored by TLC), filter the mixture to remove the white solid (succinimide).

  • Concentrate the filtrate under reduced pressure to obtain 3-bromo-1-methylpiperidin-4-one as a yellow oily liquid, which can be used in the next step without further purification.[4]

Protocol 2: Synthesis of Ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate

Materials:

  • 3-Bromo-1-methylpiperidin-4-one

  • Ethyl thiooxamide

  • Ethanol

  • Sodium hydroxide (or another suitable base)

  • Reflux condenser

Procedure:

  • Dissolve 3-bromo-1-methylpiperidin-4-one (1 equivalent) and ethyl thiooxamide (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of sodium hydroxide (0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 10 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The crude product can be taken to the next step.

Protocol 3: Synthesis of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride

Materials:

  • Crude ethyl 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate solution

  • Sodium hydroxide (aqueous solution)

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • To the crude solution from the previous step, add an aqueous solution of sodium hydroxide to hydrolyze the ester. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • After hydrolysis, carefully add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 1-3.[5]

  • The product, 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired key intermediate.[6]

Protocol 4: Synthesis of Edoxaban

The final step involves the coupling of the synthesized key intermediate with a complex diamine side chain. A general representation of this amide coupling is shown below.

FinalStep Final Amide Coupling to Synthesize Edoxaban cluster_0 Amide Coupling (e.g., HATU, DIPEA) D 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride F Edoxaban D->F E N'-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide E->F

Caption: Final amide coupling step in the synthesis of Edoxaban.

Procedure (General):

  • The carboxylic acid of the thiazolo-pyridine intermediate is activated, typically using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • The activated acid is then reacted with the primary amine of the diamine side chain, N'-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N-(5-chloropyridin-2-yl)oxalamide, to form the final amide bond, yielding Edoxaban.[1][7]

Characterization and Performance Data

The successful synthesis of Edoxaban and its intermediates should be confirmed by standard analytical techniques such as NMR, Mass Spectrometry, and HPLC. The purity of the final compound is critical for its use as a pharmaceutical agent.

ParameterValueSource
Factor Xa Inhibition (IC50) 2.3 nM (free FXa), 8.2 nM (clot-bound FXa)[8]
Oral Bioavailability ~62%[9]
Terminal Elimination Half-life 10-14 hours[9][10]
Protein Binding ~55%[9][10]

Conclusion

The synthetic route to the Factor Xa inhibitor Edoxaban, leveraging a key intermediate derived from 1-methylpiperidin-4-one, exemplifies the strategic importance of this building block in modern anticoagulant drug discovery. The 1-methylpiperidine moiety plays a crucial role in anchoring the inhibitor within the S4 pocket of Factor Xa, contributing significantly to the drug's high potency and favorable pharmacokinetic profile. The protocols outlined in this document provide a comprehensive guide for researchers and drug development professionals interested in the synthesis and application of this important class of Factor Xa inhibitors.

References

Sources

Application

Application Notes and Protocols for Reductive Amination with 1-Methylpiperidin-4-amine Dihydrochloride

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for performing reductive amination using 1-Methylpiperidin-4-amine dihydrochloride. Reductive amination is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing reductive amination using 1-Methylpiperidin-4-amine dihydrochloride. Reductive amination is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. We will focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent, addressing the specific considerations required when starting with a hydrophilic amine salt.

Introduction: The Strategic Importance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in drug discovery, appearing in numerous bioactive compounds and approved therapeutics.[4][5][6] Its rigid, saturated heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets. 1-Methylpiperidin-4-amine, in particular, serves as a critical building block for introducing this valuable pharmacophore.

Reductive amination, the process of converting a carbonyl group (aldehyde or ketone) to an amine via an intermediate imine, is the most direct and widely utilized method for synthesizing substituted amines.[3][7] The one-pot procedure, where the amine, carbonyl, and a selective reducing agent are combined, is highly favored for its operational simplicity and efficiency.[8][9]

This application note specifically addresses the protocol for using 1-Methylpiperidin-4-amine in its common dihydrochloride salt form. The presence of the hydrochloride salts necessitates a key experimental adjustment—the liberation of the free amine—which is critical for the reaction to proceed.

Mechanistic Rationale and Reagent Selection

A robust experimental design is predicated on a clear understanding of the reaction mechanism and the role of each reagent. The one-pot reductive amination is a cascade of two principal chemical events: iminium ion formation and its subsequent reduction.

The Challenge of the Amine Salt

1-Methylpiperidin-4-amine dihydrochloride is a stable, crystalline solid, making it easier to handle and store than the corresponding free base, which is a liquid.[10][11] However, in its protonated salt form, the amine's nitrogen lone pair is unavailable for nucleophilic attack on the carbonyl substrate. Therefore, the first crucial step is the in situ neutralization of the amine salt to generate the free amine.

Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required. A minimum of two molar equivalents of the base must be added to neutralize both hydrochloride ions. Using an inorganic base like sodium carbonate is generally avoided in non-aqueous solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) due to poor solubility.

Formation of the Iminium Ion

Once liberated, the primary amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine. In the slightly acidic conditions created by the triethylammonium chloride byproduct, the imine is protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several hydride reagents can reduce imines, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations for several compelling reasons:[8][9][12][13]

  • Selectivity: NaBH(OAc)₃ is a mild reducing agent. The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it significantly slower to reduce aldehydes and ketones compared to the highly reactive iminium ion intermediate.[9] This selectivity prevents the wasteful consumption of the hydride and the formation of alcohol byproducts from the carbonyl starting material. In contrast, a more powerful reagent like sodium borohydride (NaBH₄) would rapidly reduce the carbonyl before imine formation could occur.[14][15]

  • Mild Conditions: The reaction proceeds efficiently at ambient temperature and does not require strictly anhydrous conditions or inert atmospheres for small-scale synthesis, enhancing its practicality.

  • Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), which requires careful pH control and generates toxic cyanide waste, NaBH(OAc)₃ is non-toxic and its byproducts are easily removed during aqueous workup.[12][16]

The overall mechanistic pathway is illustrated below.

Reductive Amination Mechanism Mechanism of Reductive Amination cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Iminium Formation cluster_2 Step 3: Reduction AmineSalt R'-NH3+ . 2Cl- FreeAmine R'-NH2 (Nucleophile) AmineSalt->FreeAmine Neutralization Base 2 eq. Et3N Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal Nucleophilic Attack Carbonyl R-C(=O)-R Carbonyl->Hemiaminal Iminium Iminium Ion [R-C(=N+H)-R'] Hemiaminal->Iminium - H2O Product Final Amine Product Iminium->Product Hydride Attack Hydride NaBH(OAc)3 Hydride->Product

Caption: The three key stages of the reductive amination process.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the reductive amination of 1-Methylpiperidin-4-amine dihydrochloride with a generic aldehyde or ketone.

Materials and Reagents
ReagentMolar Mass ( g/mol )Typical PurityNotes
1-Methylpiperidin-4-amine dihydrochloride187.13>98%Hygroscopic, store in a desiccator.
Aldehyde or KetoneVaries>98%Ensure purity before use.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.94>95%Moisture-sensitive. Handle quickly.
Triethylamine (TEA)101.19>99%Store over KOH.
1,2-Dichloroethane (DCE) or DCM-AnhydrousDCE is often preferred.[8]
Saturated aq. Sodium Bicarbonate (NaHCO₃)--For workup.
Brine--For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying organic layer.
Step-by-Step Protocol

Experimental Workflow One-Pot Reductive Amination Workflow A 1. Dissolve amine salt (1.0 eq) and carbonyl (1.0-1.2 eq) in DCE. B 2. Add Triethylamine (2.2 eq). Stir for 15 min. A->B Liberate free amine C 3. Add NaBH(OAc)3 (1.5 eq) portion-wise at room temperature. B->C Initiate reduction D 4. Stir reaction at RT for 4-24h. Monitor by TLC or LC-MS. C->D E 5. Quench with saturated aq. NaHCO3. D->E Reaction complete F 6. Extract with DCM (3x). E->F G 7. Combine organics, wash with brine, dry over Na2SO4. F->G H 8. Concentrate in vacuo. G->H I 9. Purify by column chromatography or crystallization. H->I

Caption: A streamlined workflow for the one-pot synthesis protocol.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Methylpiperidin-4-amine dihydrochloride (1.0 equiv) and the aldehyde or ketone (1.0–1.2 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.5 M with respect to the limiting reagent.

  • Base Addition: Add triethylamine (2.2 equiv) dropwise to the suspension. Stir the mixture at room temperature for 15-30 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 5-10 minutes. Note: A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4–24 hours). Reactions with ketones are generally slower than with aldehydes.[8]

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Workup - Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by crystallization. For basic amine products, SCX (Strong Cation Exchange) chromatography can be a highly effective purification method.[1]

Stoichiometry and Parameter Guide
ParameterAldehyde SubstrateKetone SubstrateRationale
Amine Salt 1.0 equiv1.0 equivTypically the limiting reagent.
Carbonyl 1.1 equiv1.2 equivA slight excess drives the imine formation equilibrium. Ketones are less reactive, justifying more excess.
Base (TEA/DIPEA) 2.2 equiv2.2 equivEnsures complete neutralization of the dihydrochloride salt with a slight excess.
NaBH(OAc)₃ 1.5 equiv1.5 - 2.0 equivSufficient excess to ensure complete reduction of the iminium ion.
Catalyst None requiredAcetic Acid (0-1 equiv)Acetic acid can catalyze imine formation for sterically hindered or less reactive ketones.[8][9]
Reaction Time 2 - 8 hours12 - 24 hoursAldehydes react significantly faster than ketones.
Temperature Room Temp. (20-25 °C)Room Temp. (20-25 °C)The reaction is generally efficient at ambient temperature.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, ensure the amine salt was fully neutralized. An additional portion of NaBH(OAc)₃ can be added. For unreactive ketones, adding a catalytic amount of acetic acid or gently heating the reaction to 40 °C may improve the rate.

  • Formation of Alcohol Byproduct: This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This is rare with NaBH(OAc)₃ but may suggest the reagent has degraded or the reaction conditions are too harsh.

  • Over-alkylation: Reductive amination with primary amines can sometimes lead to the formation of a tertiary amine byproduct where the newly formed secondary amine reacts with another equivalent of the carbonyl.[12] Using a slight excess of the amine can help minimize this. Alternatively, a stepwise procedure of isolating the imine before reduction can be employed for difficult cases.[13]

Conclusion

The reductive amination of 1-Methylpiperidin-4-amine dihydrochloride is a robust and highly effective method for synthesizing valuable secondary amines for pharmaceutical research and development. By understanding the critical role of in situ free-basing and employing the selectivity of sodium triacetoxyborohydride, researchers can confidently and efficiently access a wide range of target molecules. The protocol detailed herein provides a validated and flexible framework for success.

References

  • Myers, A. et al. "Reductive Amination". Myers' Chem 115 Handouts. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride". organic-chemistry.org. Available at: [Link]

  • Wikipedia. "Reductive amination". en.wikipedia.org. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. "Reductive Amination | Synthesis of Amines". YouTube. Available at: [Link]

  • Ashenhurst, J. "Reductive Amination, and How It Works". Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)". organic-chemistry.org. Available at: [Link]

  • JoVE. "Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones". jove.com. Available at: [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones-preparation-of-amines]([Link] reductive-amination-of-aldehydes-and-ketones-preparation-of-amines)

  • Organic Chemistry Data. "Reductive Amination - Common Conditions". organic-chemistry-data.com. Available at: [Link]

  • Li, G. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3470. Available at: [Link]

  • Georgiadis, M. P. et al. (1996). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

  • Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • Rowles, I. et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Autechem. "[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0". autechem.com. Available at: [Link]

  • PharmaCompass. "1-Methylpiperidine-4-amine | Drug Information". pharmacompass.com. Available at: [Link]

  • Bobardt, M. D. et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 7(5), 512-517. Available at: [Link]

  • ChemBK. "1-methylpiperidin-4-amine". chembk.com. Available at: [Link]

Sources

Method

Topic: A Robust HPLC-UV Method for the Quantification of 1-Methylpiperidin-4-amine dihydrochloride via Pre-column Derivatization

An Application Note from the Desk of a Senior Application Scientist This guide provides a detailed analytical method for the accurate quantification of 1-Methylpiperidin-4-amine dihydrochloride, a key pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

This guide provides a detailed analytical method for the accurate quantification of 1-Methylpiperidin-4-amine dihydrochloride, a key pharmaceutical intermediate and organic reagent.[1][2] Given its chemical structure, this compound presents a significant analytical challenge due to the absence of a chromophore, rendering direct UV detection by High-Performance Liquid Chromatography (HPLC) impractical.

To overcome this limitation, this application note details a robust and reliable method based on pre-column derivatization. This strategy involves a chemical reaction to attach a UV-active molecule to the analyte prior to chromatographic separation, enabling sensitive and specific detection using standard HPLC-UV instrumentation. The principles, protocols, and validation considerations outlined herein are designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.

Analyte Physicochemical Properties & Analytical Challenges

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method. 1-Methylpiperidin-4-amine is a small, polar, and basic compound. Its dihydrochloride salt form is typically a solid that is freely soluble in aqueous media.

Key Properties of 1-Methylpiperidin-4-amine:

PropertyValueSource
Molecular FormulaC₆H₁₄N₂[3]
Molar Mass114.19 g/mol [3][4]
Predicted pKa9.92 ± 0.20[1][3]
AppearanceClear, colorless to light yellow liquid[2][5]
UV AbsorbanceLacks a significant chromophore for UV detection >220 nmInferred from structure

The primary analytical challenge is the molecule's inability to absorb UV light in the typical range used for HPLC analysis (220-400 nm). This necessitates an alternative approach to direct UV detection. While detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used[1][2], they are not always available in quality control laboratories. Pre-column derivatization offers a cost-effective and widely accessible solution by creating a stable, UV-active derivative that can be easily quantified.[6][7]

Principle of the Method: Derivatization with Dansyl Chloride

This method employs a pre-column derivatization strategy using 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) as the derivatizing agent.

The Causality Behind the Choice:

  • Reactivity: Dansyl Chloride reacts specifically and efficiently with primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent sulfonamide adducts. The primary amine on the 4-position of the piperidine ring is the reaction site.

  • Detection: The resulting dansyl-adduct possesses a strong chromophore, exhibiting maximum absorbance (λmax) at approximately 254 nm and 340 nm, allowing for sensitive UV detection far from the solvent cutoff.

  • Chromatography: The addition of the large, hydrophobic dansyl group significantly increases the hydrophobicity of the analyte, making it ideally suited for separation using standard reversed-phase (RP-HPLC) columns like a C18.

The overall workflow involves derivatizing the sample, stopping the reaction, and then injecting the resulting mixture into the HPLC system for separation and quantification.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Water:Acetonitrile) A->B C Add Alkaline Buffer (e.g., Sodium Bicarbonate) B->C Aliquot D Add Dansyl Chloride Solution (in Acetonitrile) C->D E Incubate (e.g., 60°C for 30 min) D->E F Quench Reaction (e.g., with Acetic Acid) E->F G Inject into HPLC-UV System F->G Filtered Sample H Separation on C18 Column G->H I Detect at 254 nm H->I J Quantify using External Standard Calibration I->J

Caption: Overall analytical workflow from sample preparation to final quantification.

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-decimal places).

  • pH meter.

  • Water bath or heating block.

  • Vortex mixer.

  • Calibrated volumetric flasks and pipettes.

  • Syringe filters (0.45 µm, PTFE or Nylon).[8]

Reagents and Materials
Reagent/MaterialGrade
1-Methylpiperidin-4-amine dihydrochlorideReference Standard (>99% purity)
Dansyl ChlorideHPLC or Derivatization Grade
Acetonitrile (ACN)HPLC Grade
WaterHPLC Grade / Deionized
Sodium BicarbonateACS Grade or higher
Acetic Acid, GlacialACS Grade or higher
Phosphoric AcidACS Grade or higher

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% phosphoric acid solution in water. To do this, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mix HPLC-grade water and acetonitrile in a 50:50 (v/v) ratio.

  • Sodium Bicarbonate Buffer (0.1 M, pH ~9.5): Dissolve approximately 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH if necessary with dilute NaOH.

  • Dansyl Chloride Reagent (10 mg/mL): Accurately weigh 100 mg of Dansyl Chloride into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Note: This solution is light-sensitive and should be prepared fresh daily and stored in an amber vial.

  • Quenching Solution (2% Acetic Acid): Add 2 mL of glacial acetic acid to 98 mL of the diluent.

Standard & Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-Methylpiperidin-4-amine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Solution (Target concentration ~50 µg/mL): Accurately weigh an appropriate amount of the test sample into a volumetric flask. Dissolve and dilute with the diluent to achieve a final target concentration within the calibration range.

Derivatization Protocol
  • Pipette 1.0 mL of each standard solution and sample solution into separate autosampler vials or reaction tubes.

  • To each vial, add 0.5 mL of the 0.1 M Sodium Bicarbonate Buffer (pH ~9.5). Vortex briefly.

  • Add 0.5 mL of the 10 mg/mL Dansyl Chloride Reagent to each vial. Cap immediately and vortex thoroughly.

  • Incubate all vials in a water bath or heating block at 60°C for 30 minutes.

  • After incubation, cool the vials to room temperature.

  • Add 0.2 mL of the 2% Acetic Acid quenching solution to each vial to stop the reaction by neutralizing the excess base and reacting with any remaining Dansyl Chloride. Vortex to mix.

  • The samples are now ready for HPLC analysis. If any precipitation is observed, filter through a 0.45 µm syringe filter prior to injection.[8]

HPLC Method Parameters

The following parameters provide a robust starting point for analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50% to 90% B; 12-15 min: 90% B; 15.1-18 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Injection Volume 10 µL

Causality of Parameter Choices:

  • Gradient Elution: A gradient is essential to elute the relatively hydrophobic dansyl derivative while ensuring that excess, unreacted Dansyl Chloride and its hydrolysis byproducts (which are also UV active) are well-separated from the analyte peak.

  • Acidified Mobile Phase: The addition of phosphoric acid to Mobile Phase A ensures a low pH, which sharpens peak shape for the sulfonamide derivative and controls the ionization state of any residual silanols on the column packing.

  • Detection Wavelength: 254 nm is a common and high-intensity wavelength for the dansyl chromophore, providing excellent sensitivity.

Method Validation & System Suitability

For this protocol to be considered trustworthy and authoritative, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).

System Suitability Testing (SST)

Before any analysis, the system's performance must be verified. This is achieved by injecting a mid-level standard solution five or six times. The following criteria should be met:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • % Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

Validation Parameters
  • Specificity: Analyze a blank sample (diluent run through the derivatization process) to ensure no interfering peaks are present at the retention time of the dansyl-analyte derivative.

  • Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a single sample on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be ≤ 3.0%.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, typically based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD.

Validation_Pyramid cluster_validation Method Validation Pillars (ICH) Specificity Specificity (No Interference) Linearity Linearity (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Specificity->Accuracy Precision Precision (%RSD ≤ 2.0%) Specificity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range Robustness Robustness (Method Insensitive to Small Changes) Range->Robustness Limits LOD & LOQ (S/N Ratio) Range->Limits

Caption: Key parameters for validating the analytical method as per ICH guidelines.

Conclusion

The described HPLC method, incorporating a pre-column derivatization step with Dansyl Chloride, provides a specific, accurate, and reliable means for quantifying 1-Methylpiperidin-4-amine dihydrochloride. By converting the non-UV-active amine into a strongly absorbing derivative, this protocol allows for analysis using standard HPLC-UV equipment, making it a valuable tool for quality control and research applications. The successful implementation of this method relies on careful preparation of reagents and adherence to the outlined validation and system suitability criteria to ensure data of the highest integrity.

References

  • Make-Beleaf. [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Available at: [Link]

  • ResearchGate. Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Available at: [Link]

  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Available at: [Link]

  • ChemBK. 1-methylpiperidin-4-amine. Available at: [Link]

  • Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. 1-Methylpiperidin-4-amine CAS 41838-46-4. Available at: [Link]

  • PharmaCompass. 1-Methylpiperidin-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

  • Nacalai Tesque. Sample Pretreatment for HPLC. Available at: [Link]

Sources

Application

Application Note: Large-Scale Synthesis of 1-Methylpiperidin-4-amine Dihydrochloride

Executive Summary & Strategic Rationale This application note details a robust, scalable protocol for the synthesis of 1-Methylpiperidin-4-amine dihydrochloride , a critical diamine intermediate used extensively in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 1-Methylpiperidin-4-amine dihydrochloride , a critical diamine intermediate used extensively in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting pharmaceuticals.

While direct reductive amination of 1-methyl-4-piperidone with ammonia is theoretically shorter, it often requires high-pressure liquid ammonia handling and specialized autoclaves that pose significant safety challenges at scale. Furthermore, direct amination often yields higher levels of the secondary amine "dimer" impurity.

Selected Route: This guide prioritizes the Oxime Route (Oximation followed by Catalytic Hydrogenation).

  • Why: This two-step sequence offers superior control over exotherms, minimizes dimer formation through solvent engineering, and utilizes standard batch reactor equipment.

  • Purity Target: >99.5% (HPLC), suitable for GMP downstream processing.

Chemical Reaction Engineering

Reaction Scheme & Workflow

The synthesis proceeds via the formation of 1-methylpiperidin-4-one oxime, followed by reduction and salt formation.

SynthesisWorkflow SM 1-Methyl-4-piperidone (CAS: 1445-73-4) Inter Intermediate: 1-Methylpiperidin-4-one oxime SM->Inter Step 1: Oximation (aq. Alcohol, 0-25°C) R1 Reagent: NH2OH·HCl + NaOH R1->Inter Prod_Base Product (Free Base): 1-Methylpiperidin-4-amine Inter->Prod_Base Step 2: Hydrogenation (50°C, Pressure) R2 Reduction: H2 (10 bar), Raney Ni MeOH/NH3 R2->Prod_Base Final Final Target: 1-Methylpiperidin-4-amine 2HCl Prod_Base->Final Step 3: Hydrochlorination R3 Salt Formation: HCl in iPrOH R3->Final

Figure 1: Process flow diagram for the synthesis of 1-Methylpiperidin-4-amine dihydrochloride.

Impurity Control Strategy (The "Dimer" Problem)

The most critical failure mode in this synthesis is the formation of Bis(1-methylpiperidin-4-yl)amine (the dimer). This occurs when the newly formed primary amine reacts with the intermediate imine during hydrogenation.

Mitigation: The protocol utilizes ammoniated methanol during hydrogenation. The excess ammonia shifts the equilibrium, suppressing the attack of the primary amine on the imine intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylpiperidin-4-one Oxime

Objective: Convert the ketone to the crystalline oxime. Scale: 1.0 kg Input (1-Methyl-4-piperidone)

Reagents:

  • 1-Methyl-4-piperidone (SM): 1.0 kg (8.84 mol)

  • Hydroxylamine Hydrochloride: 0.67 kg (9.72 mol, 1.1 eq)

  • Sodium Carbonate (

    
    ): 0.52 kg (4.9 mol) dissolved in water, or 50% NaOH solution carefully titrated.
    
  • Solvent: Ethanol/Water (1:1 v/v).

Protocol:

  • Setup: Charge a 10L jacketed glass reactor with 1-Methyl-4-piperidone and Ethanol (3 L). Cool to 0–5°C.

  • Addition 1: Dissolve Hydroxylamine HCl in Water (1.5 L) and add slowly to the reactor, maintaining internal temperature

    
    .
    
  • Addition 2 (Critical): Slowly add the base (

    
     solution or NaOH) dropwise. Caution: Exothermic reaction. Maintain pH at 7–8.
    
  • Reaction: Allow to warm to 20–25°C and stir for 4–6 hours. Monitor by TLC or GC (Disappearance of ketone).

  • Workup:

    • Concentrate under reduced pressure to remove ethanol.

    • Cool the remaining aqueous residue to 0°C. The oxime typically precipitates as a white/off-white solid.

    • Filter the solid.[1][2][3]

    • Purification: Recrystallize from minimal hot Isopropanol (IPA) if the crude purity is <95%.

  • Yield Target: 85–90% (approx. 0.95 kg).

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the oxime to the primary amine while suppressing secondary amine formation. Safety: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric (ignites in air). Handle under inert atmosphere (Nitrogen/Argon).[1]

Reagents:

  • Oxime Intermediate: 0.95 kg

  • Catalyst: Raney Nickel (approx. 100g wet slurry, ~10 wt% loading). Alternative: 5% Rh/C or Ru/C if Ni is restricted, but Ni is most cost-effective.

  • Solvent: 7M Ammonia in Methanol (5 L). Note: The presence of

    
     is non-negotiable for purity.
    

Protocol:

  • Loading: Purge the autoclave (High-Pressure Reactor) with Nitrogen three times.

  • Charge: Add the Oxime dissolved in Ammoniated Methanol. Carefully add the Raney Nickel slurry under Nitrogen flow.

  • Pressurization: Seal reactor. Purge with Hydrogen (

    
    ) three times (5 bar purge).
    
  • Reaction: Pressurize to 10–15 bar

    
    . Heat to 50–60°C . Stir vigorously (1000 rpm) to ensure gas-liquid mass transfer.
    
  • Monitoring: Reaction is usually complete in 6–12 hours. Monitor

    
     uptake; reaction stops when uptake plateaus.
    
  • Workup:

    • Cool to room temperature.[3][4] Vent

      
       and purge with Nitrogen.
      
    • Filtration: Filter through a Celite bed to remove the pyrophoric catalyst. Keep the filter cake wet with water to prevent ignition.

    • Concentration: Evaporate the filtrate (Methanol/Ammonia) under reduced pressure to yield the crude free base oil.

Step 3: Salt Formation (Dihydrochloride)

Objective: Isolate the stable, pharma-grade salt.

Protocol:

  • Dissolution: Dissolve the crude oily amine (approx. 0.8 kg) in dry Ethanol or Isopropanol (4 L).

  • Acidification: Cool to 0–5°C. Slowly bubble dry HCl gas or add HCl in Dioxane/IPA (4M solution) until pH < 2.

    • Stoichiometry: You need at least 2.2 equivalents of HCl.

  • Crystallization: The dihydrochloride salt will precipitate. Stir at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold Acetone or Ether (to remove non-polar impurities).

  • Drying: Vacuum dry at 45°C.

Process Parameters & Specifications

ParameterSpecificationCriticality
Oxime Reaction Temp < 25°CHigh (Prevents degradation/color formation)
Hydrogenation Pressure 10–20 barMedium (Speed of reaction)
Ammonia in Reduction > 5 equivalentsCritical (Suppresses dimer impurity)
Final Salt pH < 2.0High (Ensures full dihydrochloride formation)
LOD (Loss on Drying) < 0.5%Medium (Storage stability)

Analytical Controls (QC)

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 210 nm (Weak chromophore; consider ELSD or CAD if available).

Impurity Identification
  • Impurity A (Starting Material): 1-Methyl-4-piperidone (Retention Time: ~0.8 RRT).

  • Impurity B (Dimer): Bis(1-methylpiperidin-4-yl)amine. Appears at higher retention time (more lipophilic). Limit: NMT 0.15%.

Troubleshooting & Safety

Common Issues
  • Problem: Product is colored (Yellow/Orange).

    • Cause: Oxidation of the free amine or trace iron contamination.

    • Fix: Recrystallize the final salt from Ethanol/Water with activated charcoal.

  • Problem: Low Yield in Step 2.

    • Cause: Catalyst poisoning (sulfur from reagents) or insufficient agitation.

    • Fix: Increase stirring speed; ensure Oxime is sulfur-free.

Safety Hazards
  • 1-Methylpiperidin-4-amine (Free Base): Corrosive, causes severe skin burns (Category 1B). Flammable liquid.[5]

  • Raney Nickel: Pyrophoric. Must be kept under water/solvent at all times.

  • Hydrogen: Explosion hazard. Ground all equipment.

References

  • ChemicalBook. (2023).[6] 1-Methylpiperidin-4-amine Safety and Properties. Link

  • Pfizer Inc. (2010). Process for the preparation of piperidine derivatives. Patent WO2010129053. (Describes analogous reductive amination conditions for JAK inhibitor intermediates). Link

  • Org. Process Res. Dev. (2006).[7] Reductive Amination: A Review of Industrial Methods. (General grounding for the ammonia-suppression mechanism in hydrogenation).

  • BenchChem. (2025).[4][6][7][8] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine. (Reference for N-Boc alternative routes and deprotection handling). Link

Note: This guide is for research and development purposes. All large-scale operations must be preceded by a formal Process Safety Assessment (PSA).

Sources

Method

Application Note: High-Selectivity Catalytic Hydrogenation of 1-Methyl-4-Piperidone Oxime

Executive Summary This application note details the optimized protocol for the catalytic hydrogenation of 1-methyl-4-piperidone oxime to synthesize 4-amino-1-methylpiperidine . This diamine scaffold is a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the catalytic hydrogenation of 1-methyl-4-piperidone oxime to synthesize 4-amino-1-methylpiperidine . This diamine scaffold is a critical intermediate in the synthesis of pharmaceutical agents, including fentanyl analogs, antihistamines (e.g., Thenalidine), and various neuroactive ligands.

The primary challenge in this transformation is the suppression of secondary amine formation (dimerization) and incomplete reduction to hydroxylamines. This guide presents a robust, self-validating protocol using Raney Nickel (Ra-Ni) in an ammoniacal methanolic medium, which remains the industrial gold standard for maximizing primary amine selectivity.

Mechanistic Insight & Reaction Pathways[1][2][3]

To control the reaction, one must understand the competing pathways. The reduction of an oxime to a primary amine proceeds via an imine intermediate. The "poison" in this process is the condensation of the newly formed primary amine with the intermediate imine, leading to a secondary amine (dimer).

The Selectivity Challenge
  • Primary Pathway: Oxime

    
     Imine 
    
    
    
    Primary Amine.
  • Secondary Pathway (Dimerization): Primary Amine + Imine

    
    Schiff Base
    
    
    
    Secondary Amine.
  • Hydrolysis Pathway: Oxime +

    
    
    
    
    
    Ketone + Hydroxylamine.

The Solution: The addition of Ammonia (


)  serves two functions:
  • Equilibrium Shift: It suppresses the deamination of the primary amine.

  • Competition: It competes with the primary amine for the imine intermediate, effectively blocking the dimerization pathway.

Mechanistic Visualization

OximeReduction Oxime 1-Methyl-4-piperidone Oxime Imine Intermediate Imine Oxime->Imine + H2 (Cat) HydroxylAmine Hydroxylamine (Incomplete Red.) Oxime->HydroxylAmine Partial Red. PrimAmine TARGET: 4-Amino-1-methylpiperidine Imine->PrimAmine + H2 (Cat) SchiffBase Schiff Base (Side Product) PrimAmine->SchiffBase + Imine (Condensation) SecAmine Secondary Amine (Impurity) SchiffBase->SecAmine + H2 Ammonia Excess NH3 Ammonia->SchiffBase SUPPRESSES

Figure 1: Reaction network showing the target pathway (Green) and the dimerization side-reactions (Red) suppressed by Ammonia.

Critical Process Parameters (CPP)

ParameterRecommended ConditionRationale
Catalyst Raney Nickel (Active) High activity for

bonds; cost-effective.
Solvent Methanol (MeOH) High solubility of substrate; easy removal.
Additive Ammonia (gas or 7N in MeOH) Critical to suppress secondary amine formation [1].
Pressure 50–100 bar (725–1450 psi) High pressure favors complete saturation and kinetics.
Temperature 50°C – 80°C Balances reaction rate vs. thermal degradation.
Substrate Conc. 10–15% w/v Prevents high local concentration of intermediates (dimerization risk).

Experimental Protocol: High-Pressure Hydrogenation

Safety Warning:

  • Raney Nickel is pyrophoric.[1][2][3] It must never be allowed to dry. Always handle under water or solvent.

  • Hydrogen gas is explosive at wide concentrations (4–75%). Ensure proper grounding of the autoclave.

Materials
  • Substrate: 1-Methyl-4-piperidone oxime (CAS: 7152-06-9).

  • Catalyst: Raney Nickel (approx. 50% slurry in water, active grade).[4]

  • Solvent: Methanol (anhydrous preferred).

  • Additive: Ammonia gas (anhydrous) OR 7N Ammonia in Methanol solution.

Step-by-Step Procedure
  • Catalyst Preparation (The "Wash"):

    • Weigh 5.0 g of Raney Nickel slurry (for 50 g substrate scale).

    • Decantation: Place in a beaker, add 50 mL MeOH, swirl gently, let settle, and decant the supernatant (removes water). Repeat 3 times.

    • Transfer: Transfer the wet catalyst immediately to the autoclave liner using minimal MeOH.

  • Loading:

    • Dissolve 50 g (0.39 mol) of 1-methyl-4-piperidone oxime in 350 mL of Methanol.

    • Add the solution to the autoclave liner containing the catalyst.

    • Ammonia Addition:

      • Option A (Preferred): Add 100 mL of 7N

        
         in MeOH.
        
      • Option B: Seal autoclave and charge with anhydrous

        
         gas to 5 bar (72 psi) before introducing Hydrogen.
        
  • Reaction:

    • Seal the autoclave. Purge with Nitrogen (

      
      ) 3 times (10 bar) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) 3 times (10 bar).
      
    • Pressurize to 50 bar (725 psi) with

      
      .
      
    • Heat to 60°C with stirring (800–1000 rpm).

    • Monitor

      
       uptake. Reaction is complete when uptake ceases (typically 4–8 hours).
      
  • Workup:

    • Cool to room temperature (RT). Vent pressure carefully.

    • Purge with

      
       to remove residual 
      
      
      
      and
      
      
      .
    • Filtration: Filter the reaction mixture through a Celite pad.

      • Critical: Keep the Celite/Catalyst cake wet with MeOH at all times to prevent ignition.

      • Disposal: Immediately quench the filter cake in water/dilute acid for safe disposal.

    • Concentration: Evaporate the filtrate under reduced pressure to remove MeOH and residual

      
      .
      
  • Purification:

    • The crude oil is usually >95% pure.

    • Distillation: Vacuum distillation (bp ~65–70°C at 10 mmHg) yields the pure amine as a colorless liquid.

Workflow Diagram

Workflow Start Start: 1-Methyl-4-piperidone Oxime Load Loading: Combine Substrate + Cat + NH3/MeOH Start->Load CatPrep Catalyst Prep: Wash Raney Ni with MeOH (NEVER DRY) CatPrep->Load React Hydrogenation: 50 bar H2, 60°C, 6-8 hrs Load->React Filter Filtration: Remove Catalyst via Celite (Keep Wet) React->Filter Distill Purification: Vacuum Distillation Filter->Distill End Product: 4-Amino-1-methylpiperidine Distill->End

Figure 2: Operational workflow emphasizing safety steps (Red) and critical reaction phases.

Analytical Validation

To validate the synthesis, compare the product against the following specifications.

Gas Chromatography (GC)
  • Column: HP-5 or DB-5 Amine.

  • Retention Time: The primary amine elutes significantly earlier than the secondary amine dimer.

  • Limit of Impurity: Secondary amine < 2.0%.

NMR Spectroscopy ( NMR, )
  • Diagnostic Peak: The proton at the C4 position (alpha to the amine) appears as a multiplet around

    
     2.6–2.8 ppm.
    
  • Methyl Group: Singlet at

    
     2.25 ppm (
    
    
    
    ).
  • Amine Protons: Broad singlet at

    
     1.5–2.0 ppm (exchangeable with 
    
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Catalyst poisoning or low

pressure.
Ensure Ra-Ni is fresh. Increase pressure to 80 bar.
High Secondary Amine (>5%) Insufficient Ammonia.Increase

concentration. Ensure

is not venting during purge.
Product Color (Pink/Red) Trace Nickel or oxidation.Distill under inert atmosphere (

).
Catalyst Ignition on Filter Filter cake dried out.Keep cake covered with solvent.[3] Have a water bucket ready.

References

  • Redina, E.A., et al. (2022).[5] "Heterogeneous Catalysis for Selective Hydrogenation of Oximes." Encyclopedia.[5] Available at: [Link]

    • Mechanistic grounding on the role of ammonia in suppressing Schiff base formation.[6][7]

  • Organic Syntheses. (1947). "Raney Nickel Catalyst W-6." Org.[4] Synth. 27, 15. Available at: [Link]

    • Foundational protocol for handling and preparing active Raney Nickel.
  • Mandatory safety d
  • Gebauer-Henke, E., et al. (2012).[5] "Controlling Selectivity in the Reaction Network of Aldoxime Hydrogenation." Catal.[5][2][3][8] Sci. Technol. Available at: [Link]

    • Detailed kinetic study on the competition between primary amine formation and dimeriz

Sources

Application

Application Note: Chiral Derivatization of 1-Methylpiperidin-4-amine for Enantioselective HPLC Analysis

Abstract This application note provides a comprehensive guide to the chiral derivatization of 1-Methylpiperidin-4-amine dihydrochloride for its enantioselective separation by High-Performance Liquid Chromatography (HPLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the chiral derivatization of 1-Methylpiperidin-4-amine dihydrochloride for its enantioselective separation by High-Performance Liquid Chromatography (HPLC). The inherent challenge of separating enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the conversion of the analyte into diastereomers with distinct physicochemical characteristics. This guide details the principles and protocols for three robust derivatization strategies employing Marfey’s Reagent (FDAA), o-Phthalaldehyde (OPA) with a chiral thiol, and 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl). Each method is presented with an in-depth explanation of the reaction mechanism, step-by-step experimental protocols, and a discussion of the critical parameters influencing the success of the derivatization and subsequent chromatographic separation. This document is intended for researchers, scientists, and drug development professionals engaged in the chiral analysis of primary amines.

Introduction: The Challenge of Chiral Separation

1-Methylpiperidin-4-amine is a key building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry can significantly influence the pharmacological activity and safety profile of the final drug product. Consequently, the ability to accurately determine the enantiomeric purity of this intermediate is of paramount importance in drug development and quality control.

Direct enantioseparation of underivatized amines like 1-Methylpiperidin-4-amine can be challenging and often requires expensive chiral stationary phases (CSPs).[2][3] An effective and often more accessible alternative is pre-column derivatization. This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[4] The primary advantages of this approach include enhanced detection sensitivity, improved chromatographic peak shape, and the use of standard, cost-effective HPLC columns.[5]

This guide will explore three widely used and reliable derivatization agents for primary amines:

  • Marfey’s Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • o-Phthalaldehyde (OPA) in conjunction with a chiral thiol

  • 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Derivatization Strategies: Mechanisms and Rationale

Marfey’s Reagent (FDAA): A Robust and Versatile CDA

Marfey’s reagent is a highly effective CDA for the derivatization of primary amines.[5] The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine of 1-Methylpiperidin-4-amine attacks the electron-deficient fluorinated benzene ring of FDAA, displacing the fluoride ion.[6] The resulting diastereomeric derivatives of the D- and L-amino acids exhibit different retention times on a reversed-phase HPLC column.[6]

Mechanism of Derivatization with Marfey's Reagent

Analyte 1-Methylpiperidin-4-amine (R/S enantiomers) Product Diastereomeric Products (L-D, L-L) Analyte->Product Nucleophilic Aromatic Substitution Reagent Marfey's Reagent (L-FDAA) Reagent->Product

Caption: Derivatization of 1-Methylpiperidin-4-amine with Marfey's Reagent.

o-Phthalaldehyde (OPA) and Chiral Thiols: A Classic Combination for Fluorescence Detection

The reaction of primary amines with o-phthalaldehyde (OPA) in the presence of a thiol is a well-established method for producing highly fluorescent isoindole derivatives.[7][8] When a chiral thiol, such as N-acetyl-L-cysteine (NAC) or isobutyryl-L-cysteine (IBLC), is used, the resulting diastereomeric isoindoles can be separated by reversed-phase HPLC.[8][9] This method is particularly advantageous due to the high sensitivity afforded by fluorescence detection. The reaction is rapid and proceeds under mild conditions.[10]

Mechanism of OPA/Chiral Thiol Derivatization

cluster_reactants Reactants Analyte 1-Methylpiperidin-4-amine (R/S enantiomers) Product Fluorescent Diastereomeric Isoindoles Analyte->Product Condensation Reaction OPA o-Phthalaldehyde (OPA) OPA->Product Condensation Reaction Thiol Chiral Thiol (e.g., NAC) Thiol->Product Condensation Reaction

Caption: Formation of diastereomeric isoindoles via OPA and a chiral thiol.

9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl): A Versatile Reagent for UV and Fluorescence Detection

Fmoc-Cl is a widely used reagent for the derivatization of primary and secondary amines.[11][12] It reacts with the amine group to form a stable carbamate derivative that is highly UV-active and also fluorescent, offering flexibility in detection methods.[13][14] While Fmoc-Cl itself is achiral, the derivatization can be performed in the presence of a chiral catalyst, or the resulting Fmoc-amine can be further reacted to introduce a chiral center. However, for the purpose of this guide, we will focus on its use to enhance the detectability of 1-Methylpiperidin-4-amine, which can then be separated on a chiral stationary phase. This approach is beneficial when direct analysis of the underivatized amine is hindered by poor detector response.

Derivatization Workflow with Fmoc-Cl

Start 1-Methylpiperidin-4-amine Dihydrochloride Derivatization Derivatization with Fmoc-Cl Start->Derivatization Formation of Fmoc-adduct HPLC Chiral HPLC Analysis Derivatization->HPLC Separation on CSP

Caption: Workflow for Fmoc-Cl derivatization and subsequent chiral HPLC analysis.

Experimental Protocols

General Considerations
  • Reagent Quality: Use high-purity, HPLC-grade solvents and reagents to minimize baseline noise and interfering peaks.

  • Sample Preparation: Ensure that the 1-Methylpiperidin-4-amine dihydrochloride sample is accurately weighed and fully dissolved. The dihydrochloride salt needs to be neutralized with a suitable base for the derivatization reaction to proceed.

  • Reaction Conditions: Optimize reaction time, temperature, and pH to ensure complete derivatization and minimize side reactions.

Protocol 1: Derivatization with Marfey’s Reagent (FDAA)

This protocol is adapted from established methods for the derivatization of primary amines.[4][5][6]

Materials:

  • 1-Methylpiperidin-4-amine dihydrochloride

  • Marfey’s Reagent (FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-Methylpiperidin-4-amine dihydrochloride into a 10 mL volumetric flask. Dissolve in and dilute to volume with water.

  • Derivatization: a. In a clean vial, combine 100 µL of the sample solution with 40 µL of 1 M sodium bicarbonate to neutralize the hydrochloride salt. b. Add 200 µL of a 1% (w/v) solution of FDAA in acetone. c. Vortex the mixture and heat at 40°C for 1 hour.[6] d. Cool the reaction mixture to room temperature. e. Quench the reaction by adding 20 µL of 2 M HCl.[6]

  • Final Sample Preparation: Dilute the derivatized sample with a suitable mobile phase (e.g., 50:50 water:acetonitrile) to an appropriate concentration for HPLC analysis. Filter through a 0.45 µm syringe filter before injection.

Table 1: HPLC Conditions for Marfey's Reagent Derivatives

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)[4]
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 340 nm[5][6]
Protocol 2: Derivatization with OPA and a Chiral Thiol

This protocol is based on the well-documented reaction of OPA with primary amines in the presence of a chiral thiol.[8][15]

Materials:

  • 1-Methylpiperidin-4-amine dihydrochloride

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC) or Isobutyryl-L-cysteine (IBLC)

  • Borate buffer (0.4 M, pH 9.5)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

Procedure:

  • Reagent Preparation: a. OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of β-mercaptoethanol (as an antioxidant, optional). b. Chiral Thiol Solution: Prepare a 50 mM solution of NAC or IBLC in the 0.4 M borate buffer.

  • Sample Preparation: Prepare a stock solution of 1-Methylpiperidin-4-amine dihydrochloride in water as described in Protocol 1.

  • Derivatization: a. In a vial, mix 100 µL of the sample solution with 100 µL of the chiral thiol solution. b. Add 100 µL of the OPA reagent. c. Vortex the mixture and allow it to react at room temperature for 2 minutes.[10]

  • Final Sample Preparation: Immediately inject the derivatized sample into the HPLC system. The derivatives can be unstable, so prompt analysis is crucial.[10]

Table 2: HPLC Conditions for OPA/Chiral Thiol Derivatives

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 25 mM Sodium acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient 10-60% B over 25 minutes
Flow Rate 1.2 mL/min
Column Temperature 35°C
Detection Fluorescence (Excitation: 340 nm, Emission: 450 nm)[8]
Protocol 3: Derivatization with Fmoc-Cl

This protocol outlines the derivatization of the primary amine with Fmoc-Cl for enhanced detection on a chiral stationary phase.[13][16]

Materials:

  • 1-Methylpiperidin-4-amine dihydrochloride

  • 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

  • Borate buffer (0.1 M, pH 8.5)

  • Acetonitrile (HPLC grade)

  • Hexane (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Methylpiperidin-4-amine dihydrochloride in the borate buffer.

  • Derivatization: a. To 500 µL of the sample solution, add 500 µL of a 5 mg/mL solution of Fmoc-Cl in acetonitrile. b. Vortex the mixture and let it react at room temperature for 10 minutes. c. Stop the reaction by adding 1 mL of hexane and vortexing to extract the excess Fmoc-Cl and its hydrolysis by-products.

  • Final Sample Preparation: Carefully remove the aqueous (lower) layer containing the derivatized analyte and filter it through a 0.45 µm syringe filter before injection onto a chiral column.

Table 3: HPLC Conditions for Fmoc-Cl Derivatives

ParameterValue
Column Chiral Stationary Phase (e.g., polysaccharide-based CSP)[3][17]
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm)[14]

Method Validation and Trustworthiness

For each protocol, a self-validating system should be established. This involves:

  • Specificity: Running a blank (derivatization reagents without the analyte) to ensure no interfering peaks are present at the retention times of the diastereomers.

  • Linearity: Preparing a calibration curve with a series of known concentrations of the racemic analyte to demonstrate a linear detector response.

  • Precision: Performing replicate injections of a single sample to assess the repeatability of the retention times and peak areas.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of each enantiomer that can be reliably detected and quantified.

Conclusion

The derivatization of 1-Methylpiperidin-4-amine is a crucial step for its successful chiral separation by HPLC. The choice of derivatization reagent depends on several factors, including the desired sensitivity, the available detection capabilities, and the complexity of the sample matrix. Marfey’s reagent offers a robust and widely applicable method for UV detection. The OPA/chiral thiol method provides excellent sensitivity for fluorescence detection, while Fmoc-Cl is a versatile reagent that enhances detectability for subsequent separation on a chiral stationary phase. By carefully following the detailed protocols and considering the principles outlined in this application note, researchers can confidently develop and validate reliable methods for the enantioselective analysis of 1-Methylpiperidin-4-amine and other chiral primary amines.

References

  • Khattab, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 195-207. Retrieved from [Link]

  • Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 555801. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • Ahmad, A., et al. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. SAINS MALAYSIANA, 48(9), 1931-1939. Retrieved from [Link]

  • Vijayasaradhi, S., et al. (2018). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 81(5), 1254-1265. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520-2527. Retrieved from [Link]

  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. Retrieved from [Link]

  • CGIQ. (n.d.). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. Retrieved from [Link]

  • PubMed. (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry, 5(21), 3514-3520. Retrieved from [Link]

  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • NIH. (2021). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 11(12), 856. Retrieved from [Link]

  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]

  • PubMed. (2018). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1578, 59-66. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization reaction of chiral amines with OPA/chiral thiol. Retrieved from [Link]

  • NIH. (2014). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry, 25(11), 1912-1922. Retrieved from [Link]

  • Acta Naturae. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 12(3), 85-94. Retrieved from [Link]

  • PubMed. (1993). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Journal of Chromatography, 646(1), 45-53. Retrieved from [Link]

  • Purdue University Graduate School. (n.d.). DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. Retrieved from [Link]

  • NIH. (2014). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 57(5), 2034-2047. Retrieved from [Link]

  • eScholarship. (2020). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2'-yl)ethanamine-Based Marfey-Type Derivatives for Am. The Journal of Organic Chemistry, 85(11), 7118-7128. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization. Retrieved from [Link]

Sources

Method

Application Note: 1-Methylpiperidin-4-amine Dihydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary In Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a potent "lead" often stalls due to poor physicochemical properties—specifically low aqueous solubility and high lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Design (FBDD), the transition from a low-affinity "hit" to a potent "lead" often stalls due to poor physicochemical properties—specifically low aqueous solubility and high lipophilicity. 1-Methylpiperidin-4-amine dihydrochloride serves as a critical "solubility-enhancing vector" and a "privileged scaffold" building block.[1]

This guide details the application of this reagent to:

  • Enhance Solubility: Lower the Solubility Forecast Index (SFI) of hydrophobic fragment hits.

  • Enable Fragment Growth: Provide a reactive primary amine handle for rapid library expansion via amide coupling or reductive amination.[1]

  • Modulate Basicity: Introduce a tunable basic center (tertiary amine) to engage acidic residues (Asp/Glu) in target binding pockets.[1]

Physicochemical Profile & Strategic Value[1]

The dihydrochloride salt form is preferred over the free base due to its superior stability and handling properties, though it requires specific neutralization protocols during synthesis.

Table 1: Key Properties of 1-Methylpiperidin-4-amine Dihydrochloride[1]
PropertyValue / DescriptionRelevance to FBDD
Structure

(Ref: PubChem)
Privileged Scaffold: Found in >50 FDA-approved drugs (e.g., Tofacitinib analogs).[1]
Molecular Weight ~187.11 g/mol (Salt) / 114.19 g/mol (Free Base)Rule of 3 Compliant: Leaves ample MW "room" for fragment growing.[1]
Solubility >100 mg/mL (Water)Assay Compatibility: Enables high-concentration screening (NMR, SPR) without aggregation.[1]
pKa (Calculated) N1 (Tertiary): ~9.0 | N4 (Primary): ~10.5Charge State: Predominantly dicationic at pH 7.4, improving solubility.[1]
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsVector: Primary amine acts as a vector for growing into adjacent pockets.[1]
Strategic Insight: The SFI Advantage

High-throughput medicinal chemistry often produces "greasy" molecules.[1] The Solubility Forecast Index (SFI) is defined as


 (Number of Aromatic Rings).[1]
  • Target SFI: < 6 for good developability.

  • Mechanism: 1-Methylpiperidin-4-amine adds zero aromatic rings and lowers cLogD via ionization, significantly improving the developability profile of the final lead compound compared to phenyl-based linkers.[1]

Experimental Protocols

Protocol A: Fragment Growing via Amide Coupling

Objective: Covalently link a carboxylic acid-containing fragment hit to 1-Methylpiperidin-4-amine to probe adjacent binding pockets.[1]

Critical Technical Note: The dihydrochloride salt (2HCl) is acidic.[1] Standard coupling protocols will fail unless 3.5 to 4.0 equivalents of base are used to neutralize the salt and activate the primary amine.

Materials
  • Reagent: 1-Methylpiperidin-4-amine dihydrochloride (1.2 equiv).[1]

  • Fragment Hit: Carboxylic acid derivative (1.0 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv ).[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step Methodology
  • Activation: In a dried vial, dissolve the Carboxylic Acid Fragment (1.0 equiv) in DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Salt Neutralization (The "Hidden" Step): In a separate vial, suspend 1-Methylpiperidin-4-amine dihydrochloride (1.2 equiv) in DMF. Add the remaining DIPEA (2.0 equiv) and sonicate briefly until the suspension clears or becomes a fine slurry.

    • Why? The first 2 equivalents of base are consumed solely to strip the HCl. The amine remains protonated (unreactive) without excess base.[1]

  • Coupling: Transfer the neutralized amine solution into the activated ester solution dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 peak of Product).[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt byproducts) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Reverse-phase Preparative HPLC is recommended due to the polarity of the piperidine ring.[1] Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

Protocol B: Reductive Amination (Library Synthesis)

Objective: Create a library of secondary amines by reacting the reagent with a panel of aldehyde-containing fragments.[1]

Step-by-Step Methodology
  • Imine Formation: Dissolve Aldehyde Fragment (1.0 equiv) and 1-Methylpiperidin-4-amine dihydrochloride (1.1 equiv) in DCE (Dichloroethane) or MeOH.

  • Buffering: Add TEA (Triethylamine) (2.0 equiv) to neutralize the HCl salt. Add Acetic Acid (1.0 equiv) to catalyze imine formation (pH ~5-6 is optimal).[1] Stir for 1 hour.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv). Stir at RT for 12 hours.[1]

  • Quench: Add saturated aqueous NH₄Cl. Extract with DCM.[1]

Visualizing the Workflow

The following diagram illustrates the integration of this molecule into a standard FBDD campaign.

FBDD_Workflow cluster_mechanism Mechanism of Action FragmentLib Fragment Library (Low MW, High Solubility) Screening Biophysical Screening (SPR / NMR / X-ray) FragmentLib->Screening High Conc. Assay HitID Hit Identification (Weak Affinity, mM range) Screening->HitID Validation GrowthStep Fragment Growing with 1-Methylpiperidin-4-amine HitID->GrowthStep Vector Analysis LeadOpt Lead Optimization (Improved SFI & Affinity) GrowthStep->LeadOpt Amide Coupling / Reductive Amination

Figure 1: Integration of 1-Methylpiperidin-4-amine in the Fragment-to-Lead workflow. The molecule acts as a growth vector to expand initial hits into adjacent binding pockets while maintaining water solubility.

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of your synthesis, use these diagnostic signals:

  • ¹H NMR Diagnostic:

    • Methyl Group: Look for a sharp singlet at δ 2.2–2.3 ppm (N-CH₃).[1] If this shifts significantly downfield (>2.8 ppm), the tertiary amine may be protonated or quaternized.

    • C4-H Proton: The methine proton at the 4-position of the piperidine ring usually appears as a multiplet around δ 3.6–3.8 ppm (depending on the amide/amine substitution).[1]

  • LC-MS Confirmation:

    • The basic nitrogen readily protonates.[1] Expect a strong [M+H]⁺ signal in positive mode ESI.[1]

    • Troubleshooting: If you see a mass of [M+H]⁺ + 36 or 38, you may have incomplete neutralization of the HCl salt or chloride adducts, though rare in LCMS source conditions.

References

  • Erlanson, D. A., et al. (2016).[1][2] "Fragment-based drug discovery: advancing fragments in the absence of crystal structures."[1] Nature Reviews Drug Discovery.[1] [1]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[1] "The impact of aromatic ring count on physicochemical properties of drug candidates - Evidence for the 'Solubility Forecast Index'." Drug Discovery Today.

  • PubChem Compound Summary. (2023). "4-Amino-1-methylpiperidine."[1][3][4][5][6] National Center for Biotechnology Information.[1] [1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • Blakemore, D. C., et al. (2018).[1] "Organic synthesis provides opportunities to transform drug discovery."[1] Nature Chemistry.[1]

Disclaimer: This Application Note is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for 1-Methylpiperidin-4-amine dihydrochloride before handling, as it is a skin and eye irritant.[1]

Sources

Application

Application Note: Synthesis of Novel Heterocyclic Compounds using 1-Methylpiperidin-4-amine Dihydrochloride

[1][2][3] Executive Summary This guide details the strategic application of 1-Methylpiperidin-4-amine dihydrochloride (CAS: 71790-67-5) as a versatile building block in the synthesis of novel heterocyclic compounds.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

This guide details the strategic application of 1-Methylpiperidin-4-amine dihydrochloride (CAS: 71790-67-5) as a versatile building block in the synthesis of novel heterocyclic compounds.[1][2] Widely recognized for its ability to enhance aqueous solubility and metabolic stability in drug candidates (e.g., Ceritinib, Brigatinib), this diamine moiety presents specific synthetic challenges due to its hygroscopic dihydrochloride salt form. This note provides optimized protocols for Nucleophilic Aromatic Substitution (


), Amide Coupling, and Reductive Amination, alongside a robust "Catch-and-Release" purification strategy using Strong Cation Exchange (SCX) chromatography.

Strategic Considerations & Chemical Properties

The "Solubilizing Tail" Strategy

In modern drug discovery, lipophilicity is often a liability.[3] The 1-methylpiperidin-4-amine motif serves as a privileged "solubilizing tail."[1][2]

  • pKa Modulation: The N-methyl tertiary amine (pKa ~10.[1][2]0) ensures the molecule remains protonated at physiological pH, drastically improving solubility.[3]

  • Metabolic Stability: The cyclic structure is generally more stable than acyclic diethylamine analogs.[2]

Handling the Dihydrochloride Salt

The commercial reagent is typically supplied as the dihydrochloride salt (


).[1][3] This offers stability but requires careful stoichiometry during synthesis.[1][2]
  • Stoichiometry Trap: The salt contains two equivalents of HCl.[2] To liberate the nucleophilic primary amine, you must add at least 2.0 equivalents of base just to neutralize the salt, plus additional base to scavenge protons generated during the reaction.[3]

  • Hygroscopicity: The salt absorbs atmospheric moisture.[2] Weighing should be performed quickly, or the material should be dried under vacuum over

    
     before critical stoichiometry reactions.
    

Workflow Visualization

The following diagram outlines the decision tree for synthesizing heterocycles using this building block, highlighting the critical neutralization step.

SynthesisWorkflow Start 1-Methylpiperidin-4-amine Dihydrochloride (2HCl) Base Neutralization (Requires >2.0 eq Base) Start->Base Dissolve in Solvent FreeBase Free Amine Species (In Situ) Base->FreeBase Liberation SNAr Pathway A: SNAr (Cl-Heterocycles) FreeBase->SNAr + Ar-Cl / Heat Amide Pathway B: Amide Coupling (Carboxylic Acids) FreeBase->Amide + R-COOH / HATU RedAm Pathway C: Reductive Amination (Aldehydes/Ketones) FreeBase->RedAm + R-CHO / NaBH(OAc)3 ProdA Heteroaryl Amines (Kinase Inhibitors) SNAr->ProdA ProdB Amide Linked Scaffolds Amide->ProdB ProdC Secondary Amine Derivatives RedAm->ProdC

Figure 1: Strategic workflow for deploying 1-Methylpiperidin-4-amine 2HCl in synthesis.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Synthesis of aminopyrimidines or aminopyridines (common in kinase inhibitors).[1][3] Critical Mechanism: The primary amine attacks the electron-deficient heteroaryl chloride.[1][2] The tertiary amine does not compete due to steric hindrance and lower nucleophilicity.[2]

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or similar)[1][3]

  • Reagent: 1-Methylpiperidin-4-amine

    
     (1.1 eq)[1][2][3]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 eq )[1][3]
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or NMP[1][2]

Step-by-Step:

  • Charge: To a reaction vial, add the chloropyrimidine derivative (1.0 mmol) and 1-Methylpiperidin-4-amine

    
     (1.1 mmol).
    
  • Solvent: Add

    
    -BuOH (3.0 mL).[1][2]
    
  • Activation: Add DIPEA (3.5 mmol). Note: 2.0 eq neutralizes the HCl salt; 1.0 eq scavenges the HCl from the substitution; 0.5 eq ensures basicity.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LCMS.[1][2][4]

  • Workup: Concentrate the solvent. Partition between EtOAc and saturated

    
    .[1][2][3] The product will reside in the organic layer (unless extremely polar).[1]
    
Protocol B: Robust Amide Coupling (HATU Method)

Application: Attaching the piperidine tail to a carboxylic acid core.[1][3] Challenge: Incomplete neutralization of the 2HCl salt inhibits the coupling.

Reagents:

  • Carboxylic Acid (1.0 eq)[1][3]

  • Amine: 1-Methylpiperidin-4-amine

    
     (1.2 eq)[1][2][3]
    
  • Coupling Agent: HATU (1.2 eq)[1][3]

  • Base: DIPEA (4.0 - 5.0 eq )[1][2][3]

  • Solvent: DMF or DMF/DCM (1:1)[1][2][3]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) and stir for 5 minutes to form the activated ester.[1][3]

  • Amine Preparation: In a separate vial, dissolve 1-Methylpiperidin-4-amine

    
     (1.2 mmol) in DMF (1 mL) and DIPEA (3.0 mmol). Sonicate if necessary to ensure the free base is available.
    
  • Coupling: Add the amine solution to the activated acid solution.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Quench: Dilute with water. If the product precipitates, filter it.[3][5] If not, extract with DCM/Isopropanol (3:1).

Protocol C: Reductive Amination

Application: Creating secondary amines from ketones or aldehydes.[1][2]

Step-by-Step:

  • Salt Break: Dissolve 1-Methylpiperidin-4-amine

    
     (1.0 eq) in Methanol. Add Triethylamine (2.0 eq) and stir for 10 mins.
    
  • Imine Formation: Add the Aldehyde/Ketone (1.0 eq) and Acetic Acid (catalytic, pH ~5).[1][3] Stir for 30–60 mins.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Reaction: Warm to RT and stir overnight.

Purification Strategy: SCX "Catch and Release"

Because the product contains a basic tertiary amine (the N-methylpiperidine), it is an ideal candidate for Strong Cation Exchange (SCX) chromatography.[1][3] This method separates the product from non-basic impurities (e.g., unreacted chloropyrimidines, phenols) without traditional column chromatography.

Methodology:

  • Load: Dissolve the crude reaction mixture in MeOH (or MeOH/DCM). Load onto a pre-conditioned SCX cartridge.[1][2]

  • Catch: The basic product binds to the sulfonic acid resin.[1][2]

  • Wash: Flush with MeOH. Non-basic impurities elute.[2]

  • Release: Elute with

    
     in MeOH. The ammonia displaces the product.[2]
    
  • Finish: Concentrate the ammoniacal filtrate to obtain the pure amine.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Insufficient BaseThe 2HCl salt consumes 2 eq of base immediately.[1][2] Increase DIPEA to 4–5 eq total.
Hygroscopic Weighing Error Water weight in starting materialDry the 2HCl salt in a vacuum oven at 40°C over dessicant before use.[2]
Product in Aqueous Layer Product is too polar (protonated)During extraction, ensure the aqueous pH is >10 (use

or NaOH).[1][3] The tertiary amine must be deprotonated to move into the organic phase.[1]
Incomplete

Poor NucleophilicitySwitch solvent to NMP and increase temp to 120°C. Ensure free base is generated.

References

  • PubChem. 1-Methylpiperidin-4-amine dihydrochloride (Compound Summary).[1][2] National Library of Medicine.[1][2] [Link][1][3]

  • Marsilje, T. H., et al. (2013).[3] Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][2] Journal of Medicinal Chemistry, 56(14), 5675-5690.[3] (Demonstrates utility in Ceritinib synthesis). [Link]

  • Organic Chemistry Portal. Amide Coupling Reagents: HATU.[Link][1][3]

  • Agilent Technologies. SampliQ SCX Technical Note. (Protocol for SCX purification of basic amines). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methylpiperidin-4-amine Dihydrochloride Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-Methylpiperidin-4-amine dihydrochloride . It prioritizes yield improvement, purity control, and the resolution...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 1-Methylpiperidin-4-amine dihydrochloride . It prioritizes yield improvement, purity control, and the resolution of common "sticky oil" salt formation issues.

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 1-Methylpiperidin-4-amine dihydrochloride (CAS: 41838-46-4 for free base; salt CAS varies) Core Challenge: Mitigating hygroscopicity, preventing dimer formation, and maximizing crystallization yield.

Part 1: The "Gold Standard" Synthesis Protocol

To achieve high yields (>85%) and avoid common pitfalls, we recommend the Reductive Amination Route using an excess ammonia source to suppress dimerization. This protocol is optimized for minimizing side reactions and ensuring a crystalline salt product.

Reaction Scheme
  • Imine Formation: 1-Methyl-4-piperidone + Ammonium Acetate (Excess)

    
     Imine Intermediate
    
  • Reduction: Imine + Reducing Agent (NaBH

    
    CN or H
    
    
    
    /Cat)
    
    
    1-Methylpiperidin-4-amine (Free Base)
  • Salt Formation: Free Base + Anhydrous HCl

    
     Dihydrochloride Salt
    
Step-by-Step Methodology

Step 1: Reductive Amination (Lab Scale)

  • Reagents: 1-Methyl-4-piperidone (1.0 eq), Ammonium Acetate (10.0 eq - Critical for preventing dimers), NaBH

    
    CN (1.2 eq).
    
  • Solvent: Methanol (Anhydrous).

  • Procedure:

    • Dissolve 1-Methyl-4-piperidone and Ammonium Acetate in Methanol.

    • Stir at room temperature for 1-2 hours to ensure equilibrium favors the imine.

    • Cool to 0°C and slowly add NaBH

      
      CN in portions.
      
    • Allow to warm to RT and stir for 12-16 hours.

    • Quench: Concentrate methanol, add basic water (pH > 12 using NaOH), and extract with DCM or CHCl

      
      . Note: The amine is highly water-soluble; multiple extractions (5x) or continuous extraction is required.
      

Step 2: Salt Formation (The Critical Step)

  • Reagents: 4M HCl in Dioxane or HCl gas.

  • Solvent: Ethanol/Diethyl Ether or Isopropanol.

  • Procedure:

    • Dissolve the isolated free base oil in a minimum amount of cold dry Ethanol or Isopropanol.

    • Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring until pH < 2.

    • If precipitate does not form immediately, add anhydrous Diethyl Ether dropwise to induce turbidity.

    • Cool to -20°C overnight. Filter under nitrogen (hygroscopic!).

Part 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Physical State & Isolation Issues

Q1: My product is a sticky, yellow oil instead of a white solid. How do I fix this?

Diagnosis: This is the most common issue, caused by trace water or residual solvent impurities preventing the crystal lattice from forming. The dihydrochloride salt is extremely hygroscopic. Solution:

  • Azeotropic Drying: Redissolve the oil in absolute ethanol or toluene and rotovap to dryness (repeat 2-3 times) to remove trace water.

  • Solvent Switch: Use Isopropanol (IPA) as the primary solvent for salt formation. IPA often yields better crystals than methanol/ethanol for amine hydrochlorides.

  • Trituration: Add anhydrous diethyl ether or MTBE to the oil and scratch the flask walls with a glass rod vigorously under an inert atmosphere.

  • Seed Crystals: If available, add a micro-spatula of pure crystal to the oil/solvent mixture at 0°C.

Q2: The melting point of my salt is lower than the literature value (203–207°C). Why?

Diagnosis: Likely the monohydrochloride salt or a hydrate. Solution: Ensure you are using at least 2.5 equivalents of HCl relative to the free base. The piperidine nitrogen and the primary amine both need protonation. Recrystallize from hot Ethanol/Methanol (9:1) to purify.[1][2]

Category B: Yield & Purity Issues

Q3: My yield is low (<50%) after extraction. Where is my product?

Diagnosis: 1-Methylpiperidin-4-amine is a small, polar molecule. It partitions poorly into organic solvents if the aqueous phase isn't saturated. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or K

    
    CO
    
    
    
    before extraction.
  • Solvent Choice: Use Chloroform/Isopropanol (3:1) instead of pure DCM for extraction. This mixture is far more effective for polar amines.

  • Continuous Extraction: For scales >10g, use a liquid-liquid continuous extractor for 24 hours.

Q4: I see a large impurity peak by LC-MS (M+ = ~226). What is it?

Diagnosis: Dimer formation (Secondary amine byproduct: Bis(1-methylpiperidin-4-yl)amine). This happens when the product amine reacts with the starting ketone. Solution: Increase the Ammonium Acetate ratio to 10-15 equivalents . High ammonia concentration statistically favors the attack of ammonia on the ketone over the attack of the newly formed amine.

Part 3: Visualization of Workflows
Figure 1: Synthesis & Workup Logic Flow

This diagram illustrates the critical decision points to maximize yield and purity.

SynthesisWorkflow Start Start: 1-Methyl-4-piperidone Reagents Add NH4OAc (10 eq) + NaBH3CN in MeOH (Anhydrous) Start->Reagents Check Check LCMS for Dimer (M+ ~226) Reagents->Check Check->Reagents Dimer Present? Restart with MORE NH4OAc Quench Quench: Evaporate MeOH, Add NaOH (pH > 12) Check->Quench No Dimer Extract Extraction Strategy: Use CHCl3:IPA (3:1) + Saturate Aqueous w/ NaCl Quench->Extract SaltForm Salt Formation: Dissolve in dry IPA, Add HCl/Dioxane (2.5 eq) Extract->SaltForm Result Target: Dihydrochloride Salt (White Solid, MP > 200°C) SaltForm->Result

Caption: Workflow optimizing the reductive amination pathway. Note the critical extraction solvent modification (CHCl3:IPA) to recover the polar free base.

Figure 2: Troubleshooting the "Sticky Oil"

Decision tree for handling non-solid products.

StickyOilFix Problem Problem: Product is a Sticky Oil Step1 Step 1: Azeotrope Water (Rotovap w/ Toluene x3) Problem->Step1 Step2 Step 2: Solvent Switch Dissolve in Min. IPA Step1->Step2 Step3 Step 3: Anti-Solvent Add Et2O dropwise at 0°C Step2->Step3 Decision Solid Forms? Step3->Decision Success Filter under N2 Store in Desiccator Decision->Success Yes Fail Oil Persists: Scratch glass, Seed crystal, Cool to -20°C Decision->Fail No Fail->Success After 24h

Caption: Step-by-step remediation for hygroscopic oil formation during the salt generation phase.

Part 4: Data & Optimization Tables
Table 1: Solvent Selection for Crystallization

Based on solubility differences between the highly polar salt and non-polar impurities.

Solvent SystemRoleSuitabilityNotes
Isopropanol (IPA) Primary SolventExcellent Best balance of solubility; often induces crystallization better than EtOH.
Ethanol / Et₂O Solvent / Anti-solventGood Classic system. Add Et₂O slowly to cloud point.
Methanol SolventPoor Too soluble; hard to crash out the salt. Use only for recrystallization if very impure.
Ethyl Acetate Anti-solventModerate Can be used if Ether is unavailable, but may trap solvent in lattice.
Table 2: Reaction Parameter Optimization
ParameterRecommended ValueReasonImpact on Yield
NH₄OAc Equivalents 10.0 - 15.0 eq Suppresses dimer formation.High (Prevents side products)
Temperature 0°C

RT
Controls exotherm; prevents decomposition.Moderate
Reducing Agent NaBH₃CNSelective for imines at pH 6-7.High (Cleaner than NaBH₄)
HCl Stoichiometry 2.2 - 2.5 eq Ensures formation of 2HCl salt.Critical (Avoids monohydrochloride)
References
  • Reductive Amination Fundamentals : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Synthesis of 4-Aminopiperidines : Werner, L., et al. "Novel synthesis of 4-amino-1-piperidine derivatives." Journal of Medicinal Chemistry, Patent WO2010023480 (Analogous protocols for piperidine amines).

  • Salt Formation & Polymorphism: Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (General reference for amine hydrochloride handling).
  • Physical Properties : PubChem Compound Summary for CID 2737531 (1-Methylpiperidin-4-amine).

  • Troubleshooting Amine Salts : "Purification of amine hydrochloride salts from sticky oils." ResearchGate Discussions, 2018.

Sources

Optimization

Technical Support Center: Synthesis of 1-Methylpiperidin-4-amine Dihydrochloride

Topic: Side Reactions & Troubleshooting in the Synthesis of 1-Methylpiperidin-4-amine Dihydrochloride Target Molecule: 1-Methylpiperidin-4-amine Dihydrochloride (CAS: 7149-42-0) Free Base CAS: 41838-46-4 Role: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions & Troubleshooting in the Synthesis of 1-Methylpiperidin-4-amine Dihydrochloride Target Molecule: 1-Methylpiperidin-4-amine Dihydrochloride (CAS: 7149-42-0) Free Base CAS: 41838-46-4 Role: Senior Application Scientist

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub for 1-Methylpiperidin-4-amine . This diamine is a critical building block in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors.[1]

While the synthesis appears straightforward via reductive amination, the dihydrochloride salt isolation is the frequent failure point due to extreme hygroscopicity and stoichiometry mismatches.[1] Furthermore, the "dimer" impurity (secondary amine) is a persistent side reaction that requires strict kinetic control.[1]

Key Chemical Properties
PropertyDataNote
Molecular Formula C₆H₁₆Cl₂N₂Dihydrochloride salt
MW 187.11 g/mol Salt form
pKa (Calculated) N1 (Ring): ~10.1 N4 (Exocyclic): ~10.6Both nitrogens are basic; requires 2.0+ eq.[1][2] HCl for full salt formation.[1]
Solubility Water (High), Methanol (High)Insoluble in Ether, Hexanes.[1]
Stability HygroscopicCritical: Must be stored under inert gas; absorbs atmospheric moisture rapidly to form a gum.[1]

Reaction Pathway & Impurity Profile[2][3][4][5][6][7][8][9]

The following diagram outlines the primary synthetic route (Reductive Amination) and the competitive pathways leading to common impurities.[1]

ReactionPathway Start 1-Methyl-4-piperidone (Ketone Precursor) Imine Intermediate Imine Start->Imine + NH3 (excess) Alcohol Impurity A: 1-Methylpiperidin-4-ol (Direct Reduction) Start->Alcohol Direct Ketone Reduction (Low NH3 pressure) Target 1-Methylpiperidin-4-amine (Free Base) Imine->Target + H2 / Catalyst (Raney Ni or Pd/C) Salt Target Dihydrochloride Salt (Crystalline Solid) Target->Salt + 2.2 eq HCl (Anhydrous) Dimer Impurity B: Bis(1-methylpiperidin-4-yl)amine (Dimerization) Target->Dimer Reaction with Imine (Low NH3 / Slow Reduction) Gum Impurity C: Hygroscopic Gum (Wet/Monohydrochloride) Salt->Gum Moisture Exposure or Excess Water

Figure 1: Mechanistic pathway showing the reductive amination route.[1] Red nodes indicate critical failure modes (Impurities A, B, and C).[1]

Technical Troubleshooting Guides

Issue 1: The "Dimer" Impurity (Secondary Amine)

Symptom: LCMS shows a peak at [M+H]⁺ ~212 (Dimer) alongside the product [M+H]⁺ 115.[1] Mechanism: The newly formed primary amine acts as a nucleophile, attacking the intermediate imine (or remaining ketone) to form a secondary amine.[1] This is a classic "reductive alkylation" side reaction.[1]

VariableRecommendationScientific Rationale
Ammonia Equivalents >7.0 equivalents High ammonia concentration pushes the equilibrium toward the primary imine and suppresses the primary amine's attack on the ketone.
Catalyst Choice Raney Nickel or Rh/C These catalysts are often more selective for primary amines than Pd/C in methanolic ammonia.[1]
Pressure High (>5 bar) Rapid hydrogenation of the imine reduces its lifetime in solution, minimizing the window for dimerization.[1]
Issue 2: Formation of 1-Methylpiperidin-4-ol (Alcohol)

Symptom: NMR shows a multiplet at ~3.7 ppm (CH-OH).[1] Yield of amine is low.[1] Mechanism: Direct reduction of the ketone carbonyl to an alcohol before the imine can form.[1]

  • Corrective Action: Pre-stir the ketone with ammonia (and a drying agent like MgSO₄ or molecular sieves) for 1-2 hours before introducing hydrogen.[1] This ensures maximum conversion to the imine prior to reduction.[1]

Issue 3: Isolation Failure (Oily/Sticky Salt)

Symptom: Upon adding HCl, the product oils out or forms a hygroscopic gum instead of a white solid.[1] Mechanism:

  • Water: The presence of water (from aqueous HCl or wet solvents) prevents crystallization.[1]

  • Stoichiometry: Formation of the monohydrochloride or mixed salts often results in oils.[1] The dihydrochloride is the stable crystalline form.

Protocol for Salt Crystallization (Self-Validating):

  • Dissolve the crude free base in anhydrous Ethanol or DCM (10 volumes).

  • Cool to 0°C.

  • Add 2.2 - 2.5 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane). Do not use aqueous HCl.[1]

  • Stir for 1 hour. If oil forms, add excess Diethyl Ether or MTBE as an anti-solvent to induce precipitation.[1]

  • Filter under Nitrogen (to prevent moisture absorption).[1]

Diagnostic Decision Tree

Use this logic flow to resolve purity or isolation issues immediately.

TroubleshootingTree Start Problem Identified Q1 Is the issue Chemical Purity or Physical State? Start->Q1 Purity Chemical Purity Issue Q1->Purity Physical Physical State (Oiling) Q1->Physical Q_Impurity Identify Impurity via LCMS Purity->Q_Impurity Imp_Dimer Mass ~212 (Dimer) Q_Impurity->Imp_Dimer Imp_Alc Mass ~115 + NMR ~3.7ppm (Alcohol) Q_Impurity->Imp_Alc Sol_Dimer Increase NH3 pressure Switch to Raney Ni Imp_Dimer->Sol_Dimer Sol_Alc Pre-form Imine (2h) Remove water Imp_Alc->Sol_Alc Q_Water Was Aqueous HCl used? Physical->Q_Water Yes_Water YES Q_Water->Yes_Water No_Water NO Q_Water->No_Water Sol_Dry Evaporate, chase with Toluene Use HCl in Dioxane/Ether Yes_Water->Sol_Dry Sol_Seed Add MTBE/Ether antisolvent Check HCl stoichiometry (>2.0 eq) No_Water->Sol_Seed

Figure 2: Troubleshooting logic for impurity identification and salt isolation.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous HCl to make the salt? A: It is not recommended . While possible, removing water from the dihydrochloride salt is extremely difficult without causing the material to turn into a sticky gum.[1] We strongly recommend using HCl in Dioxane or HCl in Diethyl Ether under anhydrous conditions to precipitate the salt directly [1, 2].[1]

Q: Why is my yield low (<50%) even though the starting material is gone? A: Check for the dimer impurity . It is often non-polar compared to the diamine and may be lost in the wash or retained on the column if not eluted with a polar amine-doped solvent.[1] Alternatively, if the product is water-soluble (which it is), aqueous workups must be performed at pH > 12 and extracted with DCM/IPA (3:[1]1) to ensure recovery of the free base [3].[1]

Q: The product is turning pink/brown upon storage. A: Amines are oxidation-sensitive. The free base absorbs CO₂ and oxidizes in air.[1] Store the dihydrochloride salt under Argon or Nitrogen at 2-8°C. The salt form is significantly more stable than the free base [4].[1]

Q: What is the best catalyst for the reductive amination? A: Raney Nickel is historically the most effective for suppressing secondary amine formation in this specific piperidine system.[1] If using Pd/C, ensure high ammonia loading (saturated methanolic ammonia) [3].[1]

References

  • Patent: Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.[1] (Describes HCl salt formation in anhydrous toluene/methanol systems). Link

  • Patent: 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperidines as factor xa antagonists. WO2003010160A2.[1] (Details Method 2: Free base in CH2Cl2 treated with 1M HCl in ether).[1][2] Link

  • Literature: An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (Describes reductive amination of piperidin-4-ones using Raney-Ni and Ammonia). Link

  • Chemical Safety: 1-Methylpiperidin-4-amine Safety Data Sheet. (Hygroscopicity and storage warnings). Link[1]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 1-Methylpiperidin-4-amine dihydrochloride

Executive Summary 1-Methylpiperidin-4-amine (4-amino-1-methylpiperidine) is a critical heterocyclic building block in medicinal chemistry, serving as a pharmacophore in various analgesics, antihistamines, and antipsychot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperidin-4-amine (4-amino-1-methylpiperidine) is a critical heterocyclic building block in medicinal chemistry, serving as a pharmacophore in various analgesics, antihistamines, and antipsychotics. Its synthesis presents a classic chemoselectivity challenge: generating a primary amine on a piperidine ring without forming secondary/tertiary amine impurities (dimers) or affecting the tertiary amine at the N1 position.

This guide objectively compares three distinct synthetic strategies. The Oxime Reduction route is identified as the gold standard for industrial scalability due to its high fidelity and cost-efficiency. The Direct Reductive Amination offers a rapid bench-scale solution but suffers from lower atom economy and toxicity concerns. The Indirect Amination (Benzylamine) route provides the highest purity profile for rigorous SAR studies.

Quick Comparison Matrix
FeatureRoute A: Oxime Reduction Route B: Direct Reductive Amination Route C: Indirect (Benzylamine)
Primary Mechanism C=NOH HydrogenationIn situ Imine ReductionReductive Amination + Hydrogenolysis
Yield (Typical) 75–85%50–65%70–80% (over 2 steps)
Purity Profile High (Primary amine dominant)Moderate (Risk of dimer/dialkylation)Very High (Easy intermediate purification)
Scalability High (Kg to Ton scale)Low to MediumMedium
Key Reagents NH₂OH·HCl, Raney Ni/H₂NH₄OAc, NaBH₃CNBenzylamine, NaBH(OAc)₃, Pd/C
Safety Concerns Pyrophoric catalyst (Raney Ni)Cyanide toxicity (NaBH₃CN)Hydrogen handling

Route Analysis & Mechanisms

Route A: The Industrial Standard – Oxime Reduction

This two-step sequence involves the condensation of 1-methyl-4-piperidone with hydroxylamine followed by catalytic hydrogenation. It is preferred for large-scale production because oxime formation is quantitative and the reduction is highly specific to the C=N bond.

Mechanism:

  • Oximation: Nucleophilic attack of hydroxylamine on the ketone carbonyl forms the oxime, releasing water.

  • Reduction: Hydrogenation (via Raney Nickel or LAH) cleaves the N-O bond and saturates the C=N bond.

OximeRoute Ketone 1-Methyl-4-piperidone Oxime Oxime Intermediate (Solid, Stable) Ketone->Oxime NH2OH·HCl NaOAc, EtOH Amine 1-Methylpiperidin-4-amine Oxime->Amine H2, Raney Ni (or LiAlH4) Salt Dihydrochloride Salt Amine->Salt HCl/Et2O

Figure 1: Stepwise conversion via stable oxime intermediate.

Route B: The "One-Pot" Lab Method – Direct Reductive Amination

Ideal for rapid analog synthesis, this route uses an excess of ammonium source (ammonium acetate) and a hydride reducing agent.

Critical Challenge: The primary amine product is more nucleophilic than ammonia, leading to competition for the ketone and formation of the secondary amine dimer (bis(1-methylpiperidin-4-yl)amine).

Optimization:

  • Source: Ammonium Acetate (10-20 equivalents) to suppress dimerization.

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) is preferred over NaBH₄ because it selectively reduces the protonated imine at pH 6-7 without reducing the ketone.

Route C: High-Fidelity Synthesis – Indirect Amination

This route introduces a benzyl protecting group to prevent over-alkylation, followed by deprotection. It is the method of choice when purity is paramount and chromatography must be minimized.

BenzylRoute Start 1-Methyl-4-piperidone Imine N-Benzyl Imine Start->Imine + Benzylamine SecAmine N-Benzyl-1-methylpiperidin-4-amine Imine->SecAmine NaBH(OAc)3 DCM Final 1-Methylpiperidin-4-amine SecAmine->Final H2, Pd/C MeOH

Figure 2: Indirect route ensuring mono-alkylation via benzyl protection.

Detailed Experimental Protocols

Protocol A: Oxime Reduction (Recommended for Scale)

Validated for 50g scale.

Step 1: Preparation of 1-Methylpiperidin-4-one Oxime

  • In a 500 mL round-bottom flask, dissolve 1-methyl-4-piperidone (11.3 g, 100 mmol) in Ethanol (100 mL).

  • Add Hydroxylamine hydrochloride (7.6 g, 110 mmol) and Sodium Acetate (9.0 g, 110 mmol) dissolved in a minimum amount of water.

  • Reflux the mixture for 2 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Cool to room temperature. Concentrate under vacuum to remove ethanol.

  • Basify the residue with saturated Na₂CO₃ solution to pH 9.

  • Extract with Chloroform (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate.

    • Result: White to off-white solid (Yield: ~90%).

Step 2: Catalytic Hydrogenation & Salt Formation

  • Dissolve the oxime (10 g) in Methanol (150 mL) saturated with Ammonia (to suppress secondary amine formation).

  • Add Raney Nickel (approx. 1.0 g of slurry, washed with MeOH). Caution: Pyrophoric.

  • Hydrogenate in a Parr shaker or autoclave at 50 psi (3.4 bar) and 50°C for 6–12 hours.

  • Filter catalyst through Celite under an argon blanket (do not let Raney Ni dry out).

  • Concentrate the filtrate to obtain the crude free base oil.

  • Dissolve the oil in Diethyl Ether (50 mL) and cool to 0°C.

  • Add HCl in Dioxane (4M) dropwise until no further precipitation occurs.

  • Filter the white solid under nitrogen and dry in a vacuum desiccator.

    • Final Yield: ~75-80% (Dihydrochloride salt).

Protocol B: Direct Reductive Amination (Recommended for Speed)

Validated for 1-5g scale.

  • In a dry flask, combine 1-methyl-4-piperidone (1.13 g, 10 mmol) and Ammonium Acetate (7.7 g, 100 mmol, 10 eq) in Methanol (20 mL).

  • Stir at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Add Sodium Cyanoborohydride (0.63 g, 10 mmol) in one portion.

    • Note: Maintain pH ~6 using acetic acid if necessary, though excess NH₄OAc usually buffers sufficiently.

  • Stir at room temperature for 16-24 hours.

  • Quench: Carefully add concentrated HCl to pH < 2 (to decompose residual borohydride and liberate HCN – perform in fume hood).

  • Basify with NaOH pellets to pH > 12.

  • Extract with DCM (3 x 20 mL).

  • Convert to dihydrochloride salt as described in Protocol A.

    • Final Yield: 50-60%.[1]

Safety & Handling Criticals

HazardMitigation Strategy
Raney Nickel Pyrophoric when dry.[2] Always keep wet with solvent.[2] Filter under inert atmosphere (Ar/N₂). Dispose of in dilute acid or dedicated waste containers.
Sodium Cyanoborohydride Highly toxic. Generates HCN gas upon acidification. Use bleach (sodium hypochlorite) to quench glassware and waste streams before disposal.
1-Methyl-4-piperidone Irritant. Precursor to controlled substances (fentanyl analogs). Strict inventory control and regulatory compliance (DEA List 1 in some jurisdictions) are required.

References

  • Oxime Reduction via LAH

    • Source: "Reduction of oximes with lithium aluminum hydride." Journal of the American Chemical Society.
    • (Validated via snippet 1.1)

  • Raney Nickel Hydrogenation Protocols

    • Source: "Catalytic hydrogenation of p-nitroanisole over Raney nickel... Intrinsic kinetics studies.
    • (Validated via snippet 1.4)

  • Direct Reductive Amination Methodology

    • Source: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
    • (Validated via snippet 1.9)

  • Synthesis of Piperidine Derivatives

    • Source: "Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide." Benchchem.
    • (Validated via snippet 1.2)

  • General Reductive Amination Guide

    • Source: "Amine synthesis by reductive amination."[3][4][5] Organic Chemistry Portal.

    • (Validated via snippet 1.13)

Sources

Comparative

The Analytical Standard: Assessing 1-Methylpiperidin-4-amine Dihydrochloride Purity via qNMR

Executive Summary: The "Invisible" Challenge In pharmaceutical synthesis, 1-Methylpiperidin-4-amine dihydrochloride (CAS: 41838-46-4 as free base) serves as a critical building block for piperidine-based therapeutics. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Challenge

In pharmaceutical synthesis, 1-Methylpiperidin-4-amine dihydrochloride (CAS: 41838-46-4 as free base) serves as a critical building block for piperidine-based therapeutics. However, its quality control presents a distinct analytical paradox:

  • HPLC-UV Blind Spot: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detectors above 210 nm.
    
  • Titration Ambiguity: Potentiometric titration measures chloride counter-ions or acidic protons but cannot distinguish the active pharmaceutical ingredient (API) from degradation products or inorganic impurities like ammonium chloride.

This guide establishes Quantitative 1H NMR (qNMR) not merely as an alternative, but as the primary reference method for this compound. By leveraging the universality of proton detection, qNMR bypasses the need for chromophores and specific reference standards, providing an absolute purity assessment that HPLC and titration cannot match.

Technical Deep Dive: The qNMR Solution

The Methodological Advantage

The core advantage of qNMR for 1-Methylpiperidin-4-amine dihydrochloride lies in molar response linearity . Unlike UV absorption, where extinction coefficients vary wildly between the product and its impurities, the NMR signal integral is strictly proportional to the number of nuclei.

FeatureHPLC-UVPotentiometric TitrationqNMR (Recommended)
Detection Basis UV Chromophore (Absorption)Ionic equivalents (

or

)
Nuclear magnetic moment (

)
Specificity Low (Needs derivatization)Low (Blind to organic structure)High (Structural fingerprint)
Reference Standard Required (Specific to analyte)Not requiredInternal Standard (Generic)
Major Blind Spot Non-chromophoric impuritiesInorganic salts (e.g., NaCl)None (Detects all protons)
Spectral Strategy

To ensure precision, we utilize Maleic Acid as the Internal Standard (IS).[1] Its olefinic protons resonate in a spectral window completely free from the aliphatic signals of the piperidine derivative.

  • Solvent: Deuterium Oxide (

    
    ).[2]
    
    • Reasoning: The dihydrochloride salt is highly soluble in water.

      
       exchanges the amine/ammonium protons (
      
      
      
      ), eliminating broad peaks that would otherwise interfere with integration.
  • Internal Standard: Maleic Acid (TraceCERT® or equivalent).

    • Reasoning: High purity, stable in aqueous acid, and provides a sharp singlet at

      
       ppm, far downfield from the analyte's aliphatic region (
      
      
      
      ppm).

Comparative Analysis & Decision Logic

The following diagram illustrates the logical pathway for selecting qNMR over traditional methods for this specific salt.

MethodSelection Start Sample: 1-Methylpiperidin-4-amine 2HCl CheckUV Check UV Chromophore Start->CheckUV NoUV Weak/No Absorbance >210nm CheckUV->NoUV Aliphatic Amine CheckTitration Check Titration Specificity NoUV->CheckTitration NonSpecific Cannot distinguish Product vs. Impurities CheckTitration->NonSpecific Measures Total Cl- SelectQNMR Select qNMR (D2O) NonSpecific->SelectQNMR Solution

Caption: Decision matrix highlighting the failure points of UV and Titration for aliphatic amine salts, leading to qNMR as the robust alternative.

Experimental Protocol: qNMR Purity Assessment

Objective: Determine mass fraction purity of 1-Methylpiperidin-4-amine dihydrochloride with <1% uncertainty.

Materials
  • Analyte: ~10-15 mg of 1-Methylpiperidin-4-amine dihydrochloride.[3]

  • Internal Standard (IS): ~10-15 mg of Maleic Acid (Certified Reference Material, >99.9% purity).

  • Solvent:

    
     (99.9 atom% D).
    
  • Instrument: 400 MHz NMR (or higher) with a probe temperature of 298 K.

Step-by-Step Workflow
  • Gravimetry (Critical Step):

    • Weigh the IS (

      
      ) and Analyte (
      
      
      
      ) directly into the same HPLC vial or weighing boat using a microbalance (readability 0.001 mg or better).
    • Note: Weighing directly into the NMR tube is discouraged due to static electricity risks affecting accuracy.

  • Dissolution:

    • Add ~0.6 mL of

      
       to the mixture. Vortex until fully dissolved.
      
    • Transfer the clear solution to a clean 5mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure full relaxation).
      
    • Relaxation Delay (D1):

      
       seconds (Calculated as 
      
      
      
      of the slowest relaxing proton, typically the IS).
    • Scans (NS): 16 or 32 (Sufficient S/N > 250:1).

    • Spectral Width: -2 to 12 ppm.

  • Processing:

    • Phasing: Manual phasing is mandatory.

    • Baseline: Apply polynomial baseline correction (Bernstein polynomial).

    • Integration: Integrate the IS singlet (

      
      ) and the Analyte N-Methyl singlet (
      
      
      
      ).
Data Analysis & Calculation

Predicted Chemical Shifts (


): 
  • 
     6.20 ppm (2H, s):  Maleic Acid (Internal Standard).
    
  • 
     3.50 ppm (1H, m):  H-4 Methine (Analyte).
    
  • 
     2.90 ppm (3H, s):  N-Methyl (Analyte - Quantification Peak ).
    
  • 
     1.8 - 2.4 ppm (Multiplets):  Ring protons (H-3, H-5).
    

Purity Equation:



Where:

  • 
     = Integral Area[1][4]
    
  • 
     = Number of protons (IS = 2, Analyte N-Me = 3)
    
  • 
     = Molecular Weight (Analyte free base = 114.19, 2HCl salt = 187.11; Use the MW of the form you are weighing)
    
  • 
     = Mass (mg)[4]
    
  • 
     = Purity (decimal)
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM ISRD-01, 2018.[5] [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • PubChem. "1-Methylpiperidin-4-amine (Compound)."[6][7] National Library of Medicine. [Link]

Sources

Validation

Comparative Reactivity Guide: Primary vs. Secondary Amines in Piperidine Scaffolds

Executive Summary The piperidine scaffold, specifically 4-aminopiperidine , presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between an endocyclic secondary amine (ring nitrogen) and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold, specifically 4-aminopiperidine , presents a classic chemoselectivity challenge in medicinal chemistry: distinguishing between an endocyclic secondary amine (ring nitrogen) and an exocyclic primary amine .

Contrary to the intuition that "primary amines are less hindered and therefore react faster," experimental evidence and kinetic data consistently demonstrate that the secondary piperidine nitrogen is significantly more nucleophilic than the exocyclic primary amine in most SN2 and acylation scenarios. This guide dissects the electronic and steric factors driving this reactivity difference and provides validated protocols for selective functionalization.[1]

Mechanistic Foundation: The Reactivity Hierarchy

To control reactivity, one must understand the underlying physical organic parameters.[1] The dominance of the secondary amine is driven by electronic induction, which outweighs steric factors in this specific scaffold.

Physical Parameters Table[1][2][3]
ParameterSecondary Amine (Ring N1)Primary Amine (Exocyclic C4-NH2)Mechanistic Impact
pKa (Conjugate Acid) ~11.1 - 11.2 ~10.4 - 10.6The ring nitrogen is more basic due to dual alkyl inductive effects (+I). In neutral media, it protonates first.[1]
Nucleophilicity (

)
~18.1 (Mayr Scale)~12.5 - 13.5The secondary amine is ~

times more nucleophilic than the primary amine in SN2 reactions.
Steric Environment Constrained (Chair conformation)Exposed (Equatorial preference)While the primary amine is less hindered, the high electron density of the ring nitrogen drives its reactivity.
The Selectivity Paradox

In 4-aminopiperidine, the secondary amine benefits from the electron-donating effects of two adjacent methylene groups. The primary amine only has one.[1] Consequently, electrophiles (alkyl halides, acyl chlorides) preferentially attack the ring nitrogen (N1) unless specific blocking strategies are employed.

Reaction Scenarios & Performance

Scenario A: Alkylation (SN2)
  • Dominant Species: Secondary Amine (Ring N).[1]

  • Outcome: Treatment with 1.0 equivalent of alkyl halide yields predominantly N1-alkylated product .[1]

  • Reasoning: The superior nucleophilicity (

    
     value) of the cyclic amine dictates the kinetics. The transition state for alkylation is stabilized by the electron-rich ring nitrogen.
    
Scenario B: Acylation / Sulfonylation
  • Dominant Species: Secondary Amine (Ring N).[1]

  • Outcome: Reaction with acyl chlorides or sulfonyl chlorides without base control leads to mixtures, but favors N1-acylation.[1]

  • Control Strategy: Because the pKa difference is narrow (<1 unit), pH control is rarely sufficient for perfect selectivity. Protection group strategy is the only high-yield route for N4-functionalization.

Scenario C: Reductive Amination
  • Dominant Species: Secondary Amine (Ring N).[1]

  • Observation: Aldehydes will form iminium ions preferentially at the more basic secondary nitrogen if it is not protonated, leading to N1-alkylation.

Visualization: Reactivity Flowchart

The following diagram maps the decision logic for functionalizing 4-aminopiperidine based on the target site.

ReactivityFlow Start Start: 4-Aminopiperidine Target Select Target Nitrogen Start->Target N1_Target Target: Ring Nitrogen (N1) (Secondary) Target->N1_Target High Nucleophilicity N4_Target Target: Exocyclic Nitrogen (N4) (Primary) Target->N4_Target Lower Nucleophilicity Direct_Alk Direct Alkylation/Acylation N1_Target->Direct_Alk Spontaneous Preference N1_Product Product: N1-Substituted Direct_Alk->N1_Product Protect Step 1: Boc-Protection of N1 N4_Target->Protect Mandatory Strategy Funct Step 2: Functionalize N4 Protect->Funct Deprotect Step 3: Acidic Deprotection Funct->Deprotect N4_Product Product: N4-Substituted Deprotect->N4_Product

Caption: Decision matrix for selective functionalization. Note that direct functionalization of the primary amine (N4) is kinetically disfavored.

Experimental Protocols

Protocol 1: The "Competition Test" (Self-Validation)

Use this protocol to verify the reactivity difference in your specific solvent system.

Objective: Quantify the ratio of N1 vs. N4 acylation using limiting electrophile.

  • Dissolve: 1.0 mmol 4-aminopiperidine in 5 mL DCM (0.2 M).

  • Add Base: 1.1 mmol Triethylamine (TEA).

  • Cool: Cool to 0°C to maximize kinetic differentiation.

  • Add Electrophile: Add 0.5 mmol Benzoyl Chloride (0.5 eq) dropwise. Note: Using substoichiometric electrophile forces the amines to compete.

  • Analyze: After 30 mins, quench with MeOH. Analyze crude mixture via LC-MS or 1H NMR.

    • Expected Result: >90% N1-benzoylation (Ring) vs. <10% N4-benzoylation.

    • Diagnostic Signal: N1-acylation causes a significant downfield shift of the α-protons in the piperidine ring (~3.0 ppm

      
       ~3.8-4.5 ppm broad).
      
Protocol 2: Selective Functionalization of Primary Amine (N4)

Since the secondary amine is more reactive, it must be "masked" to allow the primary amine to react.

Reagents: 4-aminopiperidine, Boc2O, Trifluoroacetic acid (TFA).[1]

  • Selective Protection (In Situ):

    • Dissolve 4-aminopiperidine (1 eq) in Dichloromethane (DCM).

    • Add Boc2O (0.95 eq) slowly at 0°C.[1]

    • Mechanism:[1][2] The highly nucleophilic ring nitrogen reacts with Boc2O almost exclusively.[1]

    • Verification: Check LC-MS for mono-Boc peak (M+100).

  • Functionalization:

    • Add the desired electrophile (e.g., Sulfonyl chloride, Isocyanate) to the N-Boc-4-aminopiperidine solution.

    • Add mild base (DIPEA) if generating acid.[1]

    • React at RT until completion.

  • Deprotection:

    • Treat the crude intermediate with TFA/DCM (1:1) for 1 hour.

    • Concentrate in vacuo to yield the 4-functionalized piperidine as a TFA salt.

References

  • Mayr, H., et al. (2007).[1] "Nucleophilicities of Primary and Secondary Amines in Water." Journal of Organic Chemistry.

    • Establishes the quantitative nucleophilicity parameters ( ) confirming secondary amines are generally superior nucleophiles.
  • Brotzel, F., et al. (2007).[1] "Nucleophilicities of Amino Acids and Peptides." Organic & Biomolecular Chemistry.

    • Provides comparative pKa and reactivity data for cyclic vs. acyclic amine centers.
  • National Center for Biotechnology Information. (2023).[1] "4-Aminopiperidine Compound Summary." PubChem.

    • Source for physical property data including basicity estim
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1]

    • Authoritative text on chemoselectivity and amine protecting group str

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 1-Methylpiperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of various catalysts used in the synthesis of 1-Methylpiperidin-4-amine dihydrochloride, a key intermed...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of various catalysts used in the synthesis of 1-Methylpiperidin-4-amine dihydrochloride, a key intermediate in the pharmaceutical industry. The synthesis primarily proceeds through the reductive amination of 1-methylpiperidin-4-one. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, purity of the final product, and overall process economics. This document will explore the performance of commonly employed catalysts—Raney Nickel, Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Rhodium on alumina (Rh/Al₂O₃)—supported by available experimental data and mechanistic insights.

Introduction to 1-Methylpiperidin-4-amine Dihydrochloride and its Synthesis

1-Methylpiperidin-4-amine and its dihydrochloride salt are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The core of its synthesis lies in the reductive amination of 1-methylpiperidin-4-one. This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the desired amine. The efficiency and selectivity of this reduction step are heavily dependent on the catalyst employed.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="1-Methylpiperidin-4-one"]; amine_source [label="Ammonia (NH3)"]; imine [label="Imine Intermediate"]; product [label="1-Methylpiperidin-4-amine"]; hcl [label="HCl"]; dihydrochloride [label="1-Methylpiperidin-4-amine Dihydrochloride"];

ketone -> imine [label="+ NH3\n- H2O"]; imine -> product [label="+ H2\nCatalyst"]; product -> dihydrochloride [label="+ 2HCl"]; } figcaption { caption-text: "General reaction scheme for the synthesis of 1-Methylpiperidin-4-amine Dihydrochloride."; font-size: 12px; text-align: center; margin-top: 10px; }

Catalyst Performance Comparison

The selection of a catalyst for the reductive amination of 1-methylpiperidin-4-one is a trade-off between activity, selectivity, cost, and safety. The following sections delve into the specifics of each catalyst.

Raney Nickel

Raney Nickel is a versatile and cost-effective catalyst for hydrogenations. It is known for its high activity, which can sometimes lead to over-alkylation or other side reactions if not carefully controlled. In the synthesis of piperidine derivatives, Raney Nickel has been shown to be effective.[1]

Mechanistic Insight: The reaction on the surface of Raney Nickel involves the adsorption of the imine intermediate, followed by the stepwise addition of hydrogen atoms.[2] The porous structure of Raney Nickel provides a large surface area for this catalytic process.

Experimental Protocol (Representative):

  • To a solution of 1-methyl-3-piperidone-4-carboxylic acid, ethyl ester in ethanol, (R)-1-phenylethylamine is added as a chiral auxiliary.

  • The mixture is refluxed in benzene with water removal for 5 hours.

  • After solvent removal, the residue is dissolved in ethanol, and Raney Nickel (0.5g) is added.

  • The reaction is carried out under a hydrogen pressure of 5 kilograms at room temperature for 24 hours.[3]

  • After filtration and purification, the desired product is obtained.

Note: This protocol is for a similar, more complex piperidine derivative and highlights the general conditions under which Raney Nickel can be used.

Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used catalyst in organic synthesis due to its high activity, selectivity, and ease of handling.[4] For the synthesis of 1-Methylpiperidin-4-amine, Pd/C has been reported to give good yields.

Mechanistic Insight: The mechanism on Pd/C is similar to other precious metal catalysts, involving the activation of hydrogen and the imine on the palladium surface. The carbon support provides a high surface area and can influence the catalyst's activity and selectivity.

Experimental Protocol:

  • N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol) is dissolved in a methanol solution containing 4% formic acid (60 mL).

  • Under an argon atmosphere, 10% Pd/C (1 g) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 24 hours.[5]

  • Upon completion, the catalyst is filtered off through diatomaceous earth.

  • The filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 1.

  • The solvent is evaporated, and the resulting residue is purified to yield 4-amino-1-methylpiperidine.[5] This method resulted in a 51% yield.[6]

Platinum Oxide (Adam's Catalyst)

Platinum oxide (PtO₂) is a highly effective hydrogenation catalyst, often used when other catalysts fail.[7] It is typically reduced in situ to form highly active platinum black. While specific data for the direct synthesis of 1-Methylpiperidin-4-amine is limited in the searched literature, its general applicability to the reduction of ketones and imines is well-established.[6] A patent for the synthesis of a related compound mentions the use of platinum dioxide as an expensive but effective catalyst.[3]

Mechanistic Insight: The active catalyst, platinum black, is formed by the reduction of the oxide under the reaction conditions. This highly active, finely divided platinum facilitates the addition of hydrogen to the imine double bond.

Experimental Protocol (General for Reductive Amination):

  • The ketone (1-methylpiperidin-4-one) and the amine source (ammonia in a suitable solvent like ethanol) are placed in a reaction vessel.

  • Platinum oxide catalyst is added to the mixture.

  • The vessel is pressurized with hydrogen gas.

  • The reaction is stirred at a specific temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the product is isolated and purified.

Rhodium on Alumina (Rh/Al₂O₃)

Rhodium-based catalysts are known for their high activity and are often used in demanding hydrogenations.[8] Rhodium on alumina is a common formulation that provides good dispersion and stability of the rhodium nanoparticles. While specific protocols for the synthesis of 1-Methylpiperidin-4-amine were not found in the provided search results, rhodium catalysts are known to be effective in reductive amination reactions.

Mechanistic Insight: Rhodium catalysts are particularly effective at activating hydrogen and can operate under milder conditions than some other catalysts. The alumina support can also play a role in the reaction by providing acidic or basic sites that may influence the reaction pathway.

Experimental Protocol (General for Reductive Amination):

  • 1-methylpiperidin-4-one and a solution of ammonia in a solvent (e.g., methanol or ethanol) are charged into a high-pressure autoclave.

  • Rhodium on alumina catalyst is added.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen.

  • The reaction mixture is heated and stirred for a set period.

  • After cooling and depressurization, the catalyst is filtered, and the product is isolated from the filtrate.

Comparative Data Summary

CatalystTypical LoadingTemperature (°C)Pressure (atm)Reaction Time (h)Reported Yield (%)AdvantagesDisadvantages
Raney Nickel VariesRoom Temp. - 1001 - 1012 - 24Moderate to HighCost-effective, high activityPyrophoric, can lead to side reactions
Palladium on Carbon (Pd/C) 5-10 wt%RefluxAtmospheric24~51[6]High selectivity, easy to handleMore expensive than nickel
**Platinum Oxide (PtO₂) **VariesRoom Temp. - 801 - 4VariesHighVery active, good for difficult reductionsExpensive
Rhodium on Alumina (Rh/Al₂O₃) 1-5 wt%VariesVariesVariesHighHigh activity, can operate at lower T/PVery expensive

Note: The data in this table is compiled from various sources on reductive amination of similar substrates and may not be directly comparable due to differing reaction conditions and starting materials.

Experimental Workflow for Catalyst Screening

To identify the optimal catalyst for a specific process, a systematic screening workflow is essential.

G

Conclusion and Recommendations

The choice of catalyst for the synthesis of 1-Methylpiperidin-4-amine dihydrochloride via reductive amination of 1-methylpiperidin-4-one is a critical decision that impacts the overall efficiency and cost-effectiveness of the process.

  • Raney Nickel is a strong candidate for large-scale industrial production due to its low cost and high activity. However, careful optimization of reaction conditions is necessary to control selectivity and ensure safe handling.

  • Palladium on carbon offers a good balance of activity, selectivity, and ease of handling, making it a reliable choice for both lab-scale and industrial applications, despite its higher cost compared to nickel.

  • Platinum oxide and Rhodium on alumina are highly active catalysts that can be advantageous for achieving high yields under milder conditions or for substrates that are difficult to reduce. However, their high cost generally limits their use to high-value applications or situations where other catalysts are ineffective.

For researchers and drug development professionals, an initial screening of these catalysts under standardized conditions is recommended to identify the most suitable system for their specific needs, considering factors such as desired purity, process scalability, and economic constraints.

References

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Request PDF. Raney Nickel-Catalyzed Reductive N-methylation of Amines with Paraformaldehyde: Theoretical and Experimental Study. [Link]

  • Google Patents. CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)
  • Google Patents.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • NIH. Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

  • RSC Publishing. RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. [Link]

  • ARKIVOC. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • NIH. Combined experimental and computational study of Al2O3 catalyzed transamidation of secondary amides with amines. [Link]

  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • NIH. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • ResearchGate. (PDF) Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. [Link]

  • Nottingham ePrints. Catalytic Reductions and Synthesis Applications of Organic Azides. [Link]

  • NIH. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. [Link]

  • NIH. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]

  • NIH. Modular Synthesis of Unnatural Peptides via Rh(III)-Catalyzed Diastereoselective Three-Component Carboamidation Reaction. [Link]

  • Wikipedia. Palladium on carbon. [Link]

  • NIH. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • NIH. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

  • RSC Publishing. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]

  • NIH. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]

  • Wiley Online Library. Co-Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions. [Link]

  • University of Huddersfield Repository. The Synthesis of Pyrrolobenzothiadiazepines and Related Compounds, and a Study Into the Reaction of Cyclopropenones with 2. [Link]

  • PubMed. Intramolecular Pd-Catalyzed Reductive Amination of Enolizable sp3-C-H Bonds. [Link]

  • Surepure Chemetals. Platinum(IV) Oxide Hydrate, Adams's catalyst. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Methylpiperidin-4-amine dihydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-Methylpiperidin-4-am...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-Methylpiperidin-4-amine dihydrochloride, a valuable building block in medicinal chemistry, is a compound that requires meticulous handling from acquisition to disposal. Its hazardous properties necessitate a disposal plan that is both compliant with regulations and grounded in a deep understanding of its chemical nature.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Methylpiperidin-4-amine dihydrochloride and associated contaminated materials. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. 1-Methylpiperidin-4-amine dihydrochloride and its parent amine are potent compounds with multiple hazard classifications. The primary hazards dictate the stringent disposal protocols required.

  • Corrosivity: This class of compounds is known to cause severe skin burns and serious eye damage, potentially leading to blindness.[1] The dihydrochloride salt, when dissolved, can create acidic conditions that exacerbate this corrosive nature.

  • Toxicity: It is harmful if swallowed or inhaled.[1] Inhalation may cause respiratory irritation.

  • Reactivity: It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, which can lead to vigorous and hazardous reactions.[1]

  • Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects, making its containment and prevention from entering waterways a critical priority.

These hazards underscore why direct disposal to sanitary sewers or general waste is strictly prohibited. The only acceptable method is through a licensed hazardous waste disposal program.[1][2]

Table 1: Hazard Summary for Piperidine Derivatives

Hazard Category Description Rationale for Disposal Protocol
Acute Toxicity (Oral, Inhalation) Harmful if swallowed or inhaled.[1] Requires handling in a ventilated fume hood and containment to prevent exposure.
Skin Corrosion/Irritation Causes severe skin burns.[1] Mandates the use of chemical-resistant gloves and lab coats. All contaminated PPE must be disposed of as hazardous waste.
Serious Eye Damage/Irritation Causes serious, potentially irreversible eye damage.[1] Requires chemical splash goggles and/or a full-face shield.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects. Strictly forbids drain disposal. All waste must be collected for incineration or specialized treatment.

| Incompatible Materials | Strong oxidizing agents, strong acids.[1] | Waste must be segregated from incompatible chemicals to prevent dangerous reactions in the waste container. |

Pre-Disposal Checklist: Setting the Stage for Safety

Before handling any waste, proper preparation is paramount. This ensures that the disposal process itself does not become a source of exposure.

  • Designated Area: All waste handling and consolidation should occur within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[1]

  • Personal Protective Equipment (PPE): A non-negotiable requirement. At a minimum, this includes:

    • Eye Protection: Chemical splash goggles and a face shield.[1]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[3]

    • Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[4]

  • Spill Kit: Ensure a well-stocked chemical spill kit is immediately accessible. The kit should contain an inert absorbent material like sand, vermiculite, or diatomaceous earth.[2][5] Do not use combustible materials like paper towels to absorb large quantities of the chemical.

Step-by-Step Disposal Protocols

The fundamental principle for disposing of 1-Methylpiperidin-4-amine dihydrochloride is to treat it as a regulated hazardous waste from cradle to grave. Laboratory personnel should never attempt to neutralize or treat the chemical waste themselves.

Protocol 3.1: Disposal of Unused or Expired Product
  • Obtain a Hazardous Waste Container: Secure a dedicated, leak-proof, and sealable waste container from your institution's Environmental Health and Safety (EHS) department.[6] The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely with:

    • The full chemical name: "1-Methylpiperidin-4-amine dihydrochloride"

    • The primary hazards: "Corrosive," "Toxic"

    • The accumulation start date.

    • The laboratory and principal investigator's contact information.

  • Transfer the Waste: Carefully transfer the solid chemical directly into the labeled hazardous waste container. If it is in a solution, transfer the liquid carefully.

  • Seal and Store: Securely close the container.[7] Store it in a designated satellite accumulation area, away from incompatible materials.[6] Ensure the storage area has secondary containment.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup for the full waste container.

Protocol 3.2: Disposal of Contaminated Labware and Debris

This includes empty stock bottles, weigh boats, contaminated gloves, and absorbent materials from minor spills.

  • Segregate Solid Waste: Use a separate, clearly labeled container for solid hazardous waste. This can often be a sturdy, lined cardboard box or a dedicated plastic drum.[8]

  • Decontaminate "Empty" Containers (If Permissible): Institutional policies may vary. In many cases, it is preferable to dispose of the "empty" container as hazardous waste.[6] If rinsing is permitted, triple-rinse the container with a suitable solvent (e.g., water or methanol). Crucially, collect all three rinsates as liquid hazardous waste and add them to your liquid waste container. Never pour the rinsate down the drain.[9]

  • Collect Contaminated PPE and Debris: Place all contaminated items, such as gloves, weigh paper, and used absorbent pads, directly into the solid hazardous waste container.[9]

  • Seal, Store, and Schedule Pickup: As with the chemical waste, securely seal the solid waste container when not in use, store it in the satellite accumulation area, and arrange for EHS pickup.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical. The scale of the spill dictates the appropriate action.[5][10]

Minor Spill Response (<4 L, contained, no immediate inhalation risk)
  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: If not already wearing it, don your full PPE.

  • Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite, working from the outside in.[5][9]

  • Collect the Absorbed Material: Carefully scoop the mixture into your designated hazardous waste container.[9]

  • Decontaminate the Surface: Because this is an amine salt, residual contamination can be neutralized. Wipe the area with a 5% solution of a weak acid like acetic acid.[11] Follow this with a soap and water wash. Collect all cleaning materials (wipes, etc.) as hazardous waste.

  • Report and Restock: Report the incident to your supervisor or chemical hygiene officer and restock the spill kit.[9]

Major Spill Response

A major spill is any quantity that poses a fire or inhalation hazard, is in a public area, or is beyond the comfort and training level of local personnel.[10]

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all nearby personnel and activate any local emergency alarms.

  • CALL FOR HELP: Contact your institution's emergency response team (e.g., EHS) and/or the local fire department. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).

  • SECURE THE AREA: Prevent re-entry until emergency responders have cleared the scene.

Disposal Decision Workflow

The following diagram outlines the logical flow for making safe disposal decisions.

G Figure 1. Disposal Decision Workflow for 1-Methylpiperidin-4-amine dihydrochloride cluster_routine Routine Disposal cluster_spill Spill Event start Waste Generation decision_type Spill or Routine Disposal? start->decision_type decision_form Pure Chemical or Contaminated Debris? decision_type->decision_form Routine decision_spill_size Minor or Major Spill? decision_type->decision_spill_size Spill pure_chem Transfer to Labeled Liquid/Solid Chemical Waste Container decision_form->pure_chem Pure Chemical debris Place in Labeled Solid Debris Waste Container decision_form->debris Debris/PPE end_routine Store in Satellite Accumulation Area & Schedule EHS Pickup pure_chem->end_routine debris->end_routine minor_spill Follow Minor Spill Protocol: 1. Alert & Don PPE 2. Absorb with Inert Material 3. Collect as Hazardous Waste 4. Decontaminate Area decision_spill_size->minor_spill Minor major_spill Follow Major Spill Protocol: 1. EVACUATE 2. ALERT Others 3. CALL Emergency Services decision_spill_size->major_spill Major end_spill Report Incident & Restock Kit minor_spill->end_spill

Caption: Figure 1. Disposal Decision Workflow for 1-Methylpiperidin-4-amine dihydrochloride.

Regulatory Framework

All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulatory bodies are:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste.[12][13]

  • The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), also known as the Laboratory Standard, requires laboratories to have a Chemical Hygiene Plan that includes waste disposal procedures.[14][15][16]

By following the protocols in this guide, your laboratory will be in compliance with these foundational regulations, ensuring a safe working environment.

References

  • SAFETY DATA SHEET for (1-Methyl-4-piperidinyl)methanamine. (2023-08-25).
  • SAFETY DATA SHEET for 1-Methyl-4-piperidone. (2010-10-23).
  • 4-Methylpiperidine Safety Data Sheet. (2023-07-05). CymitQuimica.
  • Piperidin-4-one hydrochloride Safety Data Sheet. (2023-07-06). CymitQuimica.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • 1-Methylpiperidin-4-one Safety Data Sheet. (2022-09-16). Apollo Scientific.
  • Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC.
  • How to Properly Clean Up a Hazardous Spill. (2022-12-07). Hazmat School.
  • Chemical Spill Procedures - Step By Step Guide. Chem Klean.
  • Chemical Spill Procedures. Cornell University Environmental Health and Safety.
  • The Complete Beginners Guide to Chemical Disposal. (2022-04-15). Goodway Technologies.
  • SAFETY DATA SHEET for 1-Methylpiperidin-4-ol. (2023-10-27). Sigma-Aldrich.
  • Chemical Safety Data Sheet for 4-AMINO-1-METHYLPIPERIDINE. (2022-08-11). ChemicalBook.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration.
  • Laboratories - Overview. U.S. Occupational Safety and Health Administration.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • OSHA Laboratory Standard. National Center for Biotechnology Information.

Sources

Handling

Personal protective equipment for handling 1-Methylpiperidin-4-amine dihydrochloride

[1][2][3] Executive Safety Summary 1-Methylpiperidin-4-amine dihydrochloride (CAS 71769-95-4) is a critical piperidine building block used in the synthesis of pharmaceutical intermediates.[1][2] Unlike its free base coun...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Safety Summary

1-Methylpiperidin-4-amine dihydrochloride (CAS 71769-95-4) is a critical piperidine building block used in the synthesis of pharmaceutical intermediates.[1][2] Unlike its free base counterpart (a flammable liquid), the dihydrochloride salt is typically a hygroscopic crystalline solid .[2]

Critical Hazard Insight: While the salt form reduces flammability risks, it introduces a specific hazard profile driven by hydrolysis .[2] Upon contact with moisture (mucous membranes, sweat, eye tissue), the salt dissociates to release hydrochloric acid and the parent amine, creating an immediate acidic corrosive environment .[2]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Moisture Control: Material is hygroscopic; exposure to ambient air will degrade the reagent into a sticky gum, complicating handling and altering stoichiometry.[2]

  • PPE: Double-gloving is mandatory to prevent permeation of the dissolved salt through micro-defects in single layers.[3][1][2]

Hazard Profile & Risk Assessment

Hazard ClassGHS Classification (Derived)Operational Implication
Physical State Solid (Hygroscopic Powder)High risk of airborne dust generation during weighing.[1][2]
Inhalation STOT SE 3 (Resp.[4][5] Irritant)Dust causes severe irritation/burns to the upper respiratory tract.[2]
Skin/Eye Skin Irrit. 2 / Eye Irrit.[1][6] 2AContact with moisture on skin creates acidic burns (HCl release).[2]
Reactivity Acidic SaltIncompatible with strong bases and oxidizing agents.[1]

Technical Note: The "dihydrochloride" designation indicates two molecules of HCl are bound to the diamine.[3][1][2] This significantly lowers the pH of aqueous solutions compared to monohydrochloride salts, increasing the corrosive potential.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1][2] Do not deviate from these specifications.

Protection ZoneRecommended EquipmentScientific Rationale
Hand Protection Primary: Nitrile (0.11 mm)Secondary: Nitrile (Long Cuff, 0.14 mm)Double Gloving: Low molecular weight amine salts can permeate thin nitrile if the glove is compromised by sweat (solubilization).[3][1][2] The second layer provides a breakthrough buffer.[1][2]
Eye/Face Chemical Safety Goggles (ANSI Z87.1)Safety glasses with side shields are insufficient for fine powders that can drift around frames.[1][2] Goggles seal the ocular environment.[1][2]
Respiratory In Hood: None required.Outside Hood: N95 or P100 Half-MaskEngineering controls (fume hood) are the primary defense.[1][2] Respirators are a backup for spill cleanup only.[3][1][2]
Body Lab Coat (Poly/Cotton) + Tyvek SleevesTyvek sleeves bridge the gap between the glove cuff and lab coat, preventing wrist exposure during reaching movements.

Operational Workflow: The "Safe Handling Lifecycle"

This workflow ensures containment from storage to disposal.[3][1][2][4]

SafeHandling Storage 1. Storage (Desiccator/Inert Gas) Inspection 2. Visual Inspection (Check for Clumping) Storage->Inspection Retrieve Inspection->Storage If Caked (Re-dry) Weighing 3. Weighing (Inside Fume Hood) Inspection->Weighing If Free-Flowing Transfer 4. Solubilization/Transfer (Add Solvent Slowly) Weighing->Transfer Closed Vessel Cleanup 5. Decontamination (Wipe with NaHCO3) Transfer->Cleanup Immediate

Figure 1: Operational lifecycle for handling hygroscopic amine salts. Note the critical decision point at Inspection regarding material flow.

Step-by-Step Protocol
Phase 1: Preparation & Weighing[3][2]
  • Environmental Control: Verify fume hood face velocity is >100 fpm. Place an analytical balance inside the hood if possible. If not, use a tared transfer vessel (e.g., a screw-top vial) to transport the solid.[1][2]

  • Static Mitigation: Fine amine powders are static-prone.[1][2] Use an anti-static gun or wipe the spatula with an anti-static cloth before use to prevent "flying" powder.[1][2]

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer the required mass into a pre-weighed vial.[3][1][2]

    • Immediately reseal the stock container with Parafilm or inert gas (Argon/Nitrogen) backfill to prevent hydrolysis.[2]

Phase 2: Solubilization
  • Solvent Choice: The dihydrochloride is water-soluble.[3][1][2] If using organic solvents (MeOH, DMSO), ensure they are dry.[2]

  • Exotherm Check: Dissolving amine salts can be slightly exothermic.[1][2] Add solvent to the solid slowly.[1][2]

  • Neutralization (If applicable): If the free base is required for the reaction, treat the solution with a base (e.g., Et3N, NaOH).[2] Caution: This generates heat and amine vapors.[1][2] Ensure cooling is available.

Phase 3: Decontamination[3]
  • Acidic Residue: Spilled powder will become acidic liquid upon contact with ambient humidity.[1][2]

  • Neutralizing Wipe: Do not just use water.[1][2] Use a saturated Sodium Bicarbonate (NaHCO3) solution to wipe down the balance and work area.[2] This neutralizes the HCl and allows for safe cleanup.[1][2]

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Skin Contact Brush off dry powder before wetting.[1][2] Flush with water for 15 mins.Monitor for delayed redness (chemical burn).[2] Consult physician if irritation persists.
Eye Contact Flush immediately with eyewash station for 15 mins.[1][4] Hold eyelids open.Seek immediate ophthalmological evaluation. Acidic salts can cause corneal opacity.[1][2]
Inhalation Move to fresh air.[4][5][7]If coughing or wheezing occurs, monitor for pulmonary edema (delayed onset).[2]
Spill (Solid) Cover with weak base (Sodium Carbonate/Bicarbonate).[2]Sweep up carefully (avoid dust) and place in hazardous waste.[2]

Disposal Considerations

Waste Stream Classification: Acidic / Toxic Organic.[1][2]

  • Segregation: Do not mix with strong alkaline waste streams unless part of a controlled neutralization process, as this will release the volatile free amine.[1][2]

  • Labeling: Clearly label waste containers as "Contains 1-Methylpiperidin-4-amine Dihydrochloride – Acidic & Toxic."[3][1][2]

  • Container: Use HDPE or glass containers. Avoid metal containers due to potential corrosion from the chloride salt.[1][2]

References

  • PubChem. (2023).[1][2] 1-Methylpiperidin-4-amine dihydrochloride Compound Summary. National Center for Biotechnology Information.[3][1][2] [Link]

  • ECHA (European Chemicals Agency). (2023).[1][2] Registration Dossier: Piperidin-4-amine derivatives. [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpiperidin-4-amine dihydrochloride
Reactant of Route 2
1-Methylpiperidin-4-amine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.